1-(Benzyloxy)-4-iodo-1H-pyrazole
Description
Structure
2D Structure
Properties
IUPAC Name |
4-iodo-1-phenylmethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXSAMTKJXSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444152 | |
| Record name | 1-(Benzyloxy)-4-iodopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229171-07-7 | |
| Record name | 1-(Benzyloxy)-4-iodopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(benzyloxy)-4-iodo-1H-pyrazole, a valuable intermediate in organic synthesis. The document details the synthetic protocol, purification methods, and a summary of its characterization data.
Introduction
This compound is a functionalized heterocyclic compound with significant potential as a building block in the development of complex molecular architectures. The presence of the benzyloxy group at the N1 position and an iodine atom at the C4 position of the pyrazole ring offers versatile handles for further chemical modifications, particularly in cross-coupling reactions. This guide outlines a reliable method for its preparation and provides key data for its identification and characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process commencing with the benzylation of 1-hydroxypyrazole, followed by the regioselective iodination of the resulting 1-(benzyloxy)pyrazole. This procedure has been reported to yield the final product in an overall yield of 81%.[1]
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of crude 1-(Benzyloxy)pyrazole
-
To a solution of 1-hydroxypyrazole, add 1 M sodium hydroxide (NaOH).
-
To this mixture, add benzyl bromide.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, add 1 M NaOH and extract the aqueous phase three times with dichloromethane (CH₂Cl₂).
-
Wash the combined organic phases with 1 M NaOH and then with water.
-
Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate in vacuo to obtain the crude 1-(benzyloxy)pyrazole.[1]
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃).
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add a solution of iodine monochloride (3 equivalents) in chloroform to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with a 1 M solution of sodium sulfite (Na₂SO₃).
-
Extract the aqueous phase three times with dichloromethane.
-
Dry the combined organic phases over MgSO₄ and evaporate the solvent to yield the final product.[1]
Characterization Data
The following table summarizes the key characterization data for this compound.
| Property | Data |
| Molecular Formula | C₁₀H₉IN₂O |
| Molecular Weight | 300.10 g/mol |
| Appearance | Not explicitly reported. Expected to be a solid. |
| Melting Point | Not explicitly reported. For the analogous 1-benzyl-4-iodo-1H-pyrazole, the melting point is 62-66 °C.[2] |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |
| Elemental Analysis | Calculated: C, 40.02%; H, 3.02%; N, 9.33%.Found: C, 40.14%; H, 2.84%; N, 9.24%.[1] |
| ¹H NMR | Specific experimental data not available in the searched resources. |
| ¹³C NMR | Specific experimental data not available in the searched resources. |
| Mass Spectrometry | Specific experimental data not available in the searched resources. |
| Infrared Spectroscopy | Specific experimental data not available in the searched resources. |
Note: While the detailed experimental protocol and elemental analysis are well-documented, specific spectroscopic data (NMR, MS, IR) and the melting point for this compound were not available in the consulted resources. The data for the closely related 1-benzyl-4-iodo-1H-pyrazole is provided for reference.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The iodine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable tool for the generation of libraries of compounds for drug discovery and development.
Example of a Subsequent Reaction: Iodine-Magnesium Exchange
A notable application of this compound is its use in iodine-magnesium exchange reactions to generate a Grignard reagent, which can then be reacted with various electrophiles.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative that serves as a key intermediate in the synthesis of various organic molecules. Its structural features, particularly the presence of a benzyloxy group and an iodine atom on the pyrazole ring, make it a versatile building block in medicinal chemistry. Notably, it is an intermediate in the synthesis of 1-hydroxypyrazole, which acts as a bioisostere for the acetic acid moiety in a series of aldose reductase inhibitors[1]. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential applications of this compound.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. Due to the limited availability of experimentally determined data, some values are calculated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉IN₂O | [2] |
| Molecular Weight | 300.1 g/mol | [2] |
| CAS Number | 229171-07-7 | [1][2] |
| IUPAC Name | 4-iodo-1-(phenylmethoxy)-1H-pyrazole | N/A |
| SMILES | O(c1ccccc1)n1cc(I)cn1 | N/A |
| Elemental Analysis (Calculated) | C: 40.02%, H: 3.02%, N: 9.33% | N/A |
| Elemental Analysis (Found) | C: 40.14%, H: 2.84%, N: 9.24% | N/A |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the pyrazole ring and the benzyloxy group. The chemical shifts would be influenced by the iodine atom and the benzyloxy moiety.
-
¹³C NMR: The spectrum would display resonances for the carbon atoms of the pyrazole ring and the benzyloxy group. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C-H, C=C, C-N, and C-O functional groups present in the molecule.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and benzyloxy substructures.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described. The synthesis involves a two-step process starting from 1-hydroxypyrazole.
Step 1: Benzylation of 1-Hydroxypyrazole
-
Dissolve 1-hydroxypyrazole and an equimolar amount of a suitable base (e.g., sodium hydroxide) in a solvent like dimethylformamide (DMF).
-
Add benzyl bromide to the solution and stir the reaction mixture at room temperature for 16 hours.
-
Add 1 M NaOH solution and extract the product with dichloromethane (CH₂Cl₂).
-
Wash the organic phase with 1 M NaOH and water, then dry it over magnesium sulfate (MgSO₄) and concentrate it in vacuo to obtain crude 1-(benzyloxy)pyrazole.
Step 2: Iodination of 1-(Benzyloxy)pyrazole
-
Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃) and add potassium carbonate (K₂CO₃).
-
Add a solution of iodine monochloride (ICl) in chloroform to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a 1 M solution of sodium sulfite (Na₂SO₃) and extract the product with dichloromethane.
-
Dry the organic phase over magnesium sulfate and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane at low temperature (-78 °C) to obtain this compound.
Role in Drug Development: Aldose Reductase Inhibition
This compound serves as a crucial intermediate in the synthesis of 1-hydroxypyrazole derivatives, which have been investigated as inhibitors of aldose reductase[1][3]. Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. In diabetic conditions, the overactivation of this pathway is implicated in the development of long-term complications. By inhibiting aldose reductase, these compounds can potentially mitigate the pathological effects of high glucose levels.
The synthesis of these inhibitors involves the conversion of the benzyloxy group in this compound to a hydroxyl group, followed by further functionalization.
Below is a diagram illustrating the general workflow for the synthesis of this compound and its potential application in the development of aldose reductase inhibitors.
The following diagram illustrates the simplified signaling pathway of aldose reductase and the point of inhibition.
References
An In-depth Technical Guide to the Molecular Structure of 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(Benzyloxy)-4-iodo-1H-pyrazole. This compound, with the CAS number 229171-07-7, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents due to the versatile reactivity of the pyrazole core and the presence of the iodo-substituent.
Core Molecular Structure and Properties
This compound possesses a five-membered pyrazole ring system. A benzyloxy group is attached to one of the nitrogen atoms (N1), and an iodine atom is substituted at the C4 position of the pyrazole ring.
Systematic Name: 4-iodo-1-(phenylmethoxy)-1H-pyrazole Molecular Formula: C₁₀H₉IN₂O
The presence of the iodine atom at the C4 position makes this molecule an excellent substrate for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This is a key feature for its application in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry where the pyrazole scaffold is a known pharmacophore.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 229171-07-7 |
| Molecular Weight | 300.11 g/mol |
| Molecular Formula | C₁₀H₉IN₂O |
| IUPAC Name | 4-iodo-1-(phenylmethoxy)-1H-pyrazole |
Elemental Analysis
| Element | Calculated (%) | Found (%)[1] |
| Carbon (C) | 40.02 | 40.14 |
| Hydrogen (H) | 3.02 | 2.84 |
| Nitrogen (N) | 9.33 | 9.24 |
Spectroscopic Data
¹³C NMR Spectroscopic Data
The position of the iodine atom at C4 was confirmed by comparison of the ¹³C NMR signals with those of 1-(benzyloxy)pyrazole.[1]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-3 | 138.6 |
| C-4 | 53.0 |
| C-5 | 126.8 |
¹H NMR Spectroscopic Data
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a two-step synthesis starting from 1-hydroxypyrazole.
Step 1: Benzylation of 1-Hydroxypyrazole
-
To a solution of 1-hydroxypyrazole (1 equivalent) in an appropriate solvent, add a suitable base (e.g., sodium hydroxide) to form the corresponding alkoxide.
-
Add benzyl bromide (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, add 1 M NaOH solution and extract the product with dichloromethane (CH₂Cl₂).
-
Wash the organic phase with 1 M NaOH and then with water.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate in vacuo to obtain crude 1-(benzyloxy)pyrazole.
Step 2: Iodination of 1-(Benzyloxy)pyrazole
-
Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃).
-
Add potassium carbonate (K₂CO₃, 3 equivalents).
-
Add a solution of iodine monochloride (ICl, 3 equivalents) in chloroform to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a 1 M solution of sodium sulfite (Na₂SO₃).
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Visualizations
Molecular Structure
Caption: Molecular Structure of this compound
Synthesis Workflow
Caption: Synthesis of this compound
References
Spectroscopic Profile of 1-(Benzyloxy)-4-iodo-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Benzyloxy)-4-iodo-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data, comparative data from closely related structures, and detailed, generalized experimental protocols for the acquisition of such data. This approach offers a robust framework for the characterization and quality control of this compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related pyrazole derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Multiplet | 5H | Phenyl-H |
| ~7.6 | Singlet | 1H | Pyrazole-H5 |
| ~7.4 | Singlet | 1H | Pyrazole-H3 |
| ~5.4 | Singlet | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Pyrazole-C5 |
| ~135 | Phenyl-C (quaternary) |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~127 | Phenyl-CH |
| ~125 | Pyrazole-C3 |
| ~75 | CH₂ |
| ~60 | Pyrazole-C4 (C-I) |
Experimental Protocol for NMR Spectroscopy
A standard approach for obtaining NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are detailed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1600, ~1495, ~1450 | Medium to Strong | C=C aromatic ring stretching |
| ~1550 | Medium | Pyrazole ring stretching |
| 1250-1000 | Strong | C-O stretch |
| ~1100 | Strong | C-N stretch |
| Below 600 | Medium | C-I stretch |
Experimental Protocol for IR Spectroscopy
The following is a generalized procedure for acquiring an FT-IR spectrum of a solid sample:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
This is the most common and convenient method for solid samples.
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 284.98833 |
| [M+Na]⁺ | 306.97027 |
| [M-H]⁻ | 282.97377 |
| [M]⁺ | 283.98050 |
Experimental Protocol for Mass Spectrometry
A general protocol for the analysis of a halogenated organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) or chemical ionization (CI) source.
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a capillary column suitable for the separation of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Employ a temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
-
Mass Spectrometry (MS):
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
-
A mass spectrum is recorded, showing the relative abundance of the different fragment ions.
-
-
Data Analysis: The molecular ion peak (if present) will confirm the molecular weight. The fragmentation pattern provides structural information. The presence of iodine can often be inferred from characteristic isotopic patterns.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 1-(Benzyloxy)-4-iodo-1H-pyrazole: Synthesis, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxy)-4-iodo-1H-pyrazole is a key synthetic intermediate in the field of medicinal and materials chemistry. Its strategic combination of a protected hydroxyl group and a reactive iodine atom on the pyrazole core makes it a versatile building block for the construction of complex, multi-substituted heterocyclic systems. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. While the broader class of pyrazoles is of immense interest in drug discovery, direct biological data for this compound is not extensively documented in publicly available literature. The focus of this guide, therefore, remains on its chemical synthesis and utility as a foundational molecule for further chemical exploration.
Discovery and History
The development of substituted pyrazoles has been a cornerstone of heterocyclic chemistry for over a century. The introduction of an iodine atom at the 4-position of the pyrazole ring, a pivotal moment in the history of this class of compounds, was systematically investigated in the mid-20th century. A significant publication by Rudolf Hüttel and his colleagues in 1955 laid the groundwork for the iodination of various pyrazole derivatives.[1]
While the precise first synthesis of this compound is not clearly documented in seminal, early literature, its modern preparation and utility were significantly highlighted in a 1999 publication by Jakob Felding and coworkers.[2] This research established a robust and high-yielding synthetic route, which has become a standard method for accessing this valuable intermediate.[2] The work by Felding et al. also underscored the compound's primary role as a precursor for 4-substituted 1-(benzyloxy)pyrazoles through halogen-metal exchange reactions.[2]
Physicochemical Properties
| Property | Value (for 1-Benzyl-4-iodo-1H-pyrazole) | Reference |
| CAS Number | 50877-42-4 | [3][4] |
| Molecular Formula | C₁₀H₉IN₂ | [3][4] |
| Molecular Weight | 284.10 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 62-66 °C | [4] |
Experimental Protocols
The synthesis of this compound is a two-step process starting from 1-hydroxypyrazole, with an overall yield of approximately 81%.[2]
Synthesis of 1-(Benzyloxy)pyrazole
Reaction: 1-Hydroxypyrazole is benzylated using benzyl bromide in the presence of a base to yield 1-(benzyloxy)pyrazole.
Materials:
-
1-Hydroxypyrazole
-
Benzyl bromide
-
N-ethyldiisopropylamine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1-hydroxypyrazole and N-ethyldiisopropylamine in dichloromethane.
-
Cool the solution to 0 °C.
-
Add benzyl bromide dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction and perform a standard aqueous work-up.
-
The crude 1-(benzyloxy)pyrazole is used in the next step without further purification.[2]
Iodination of 1-(Benzyloxy)pyrazole
Reaction: The crude 1-(benzyloxy)pyrazole is regioselectively iodinated at the 4-position using iodine monochloride.
Materials:
-
Crude 1-(benzyloxy)pyrazole from the previous step
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
Iodine monochloride (ICl)
-
Sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc) / Heptane
Procedure:
-
Dissolve the crude 1-(benzyloxy)pyrazole in chloroform.
-
Add potassium carbonate to the solution.
-
Add a solution of iodine monochloride in chloroform to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a 1 M sodium sulfite solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases over magnesium sulfate (MgSO₄) and evaporate the solvent.
-
Purify the crude product by recrystallization from ethyl acetate/heptane at low temperature (-78 °C) to afford this compound.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 81% | [2] |
| Elemental Analysis (Calcd. for C₁₀H₉IN₂O) | C, 40.02%; H, 3.02%; N, 9.33% | [2] |
| Elemental Analysis (Found) | C, 40.14%; H, 2.84%; N, 9.24% | [2] |
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity as a versatile precursor for a wide range of 4-substituted pyrazoles. The carbon-iodine bond is readily transformed, allowing for the introduction of various functional groups.
Iodine-Magnesium Exchange and Subsequent Electrophilic Quenching
A highly efficient method for the functionalization of the 4-position involves an iodine-magnesium exchange reaction.[2] Treatment of this compound with isopropylmagnesium bromide (i-PrMgBr) generates a positionally stable Grignard reagent, 1-(benzyloxy)pyrazol-4-ylmagnesium bromide. This intermediate can then be reacted with a variety of electrophiles to introduce new substituents.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The 1-(benzyloxy)pyrazol-4-ylmagnesium bromide intermediate can be further transmetalated with zinc chloride to form an organozinc reagent. This species is then amenable to palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with various aryl and heteroaryl halides.[2] This extends the synthetic utility of this compound to the formation of biaryl and heteroaryl-substituted pyrazoles.[2]
Biological Significance and Signaling Pathways
While the pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs, there is a notable absence of publicly available data on the specific biological activity of this compound.[5] Its primary role appears to be that of a synthetic intermediate.[6][7] Derivatives of 4-iodopyrazoles are known to be crucial in the synthesis of kinase inhibitors, such as Crizotinib, which targets the c-Met/ALK signaling pathway.[1] However, no direct studies linking this compound to the modulation of specific signaling pathways have been identified. The broader class of pyrazole derivatives has been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11]
The future of research on this compound may involve its use as a starting material for the synthesis of novel pyrazole derivatives that could be screened for activity against various biological targets. The benzyloxy group can be deprotected to reveal a hydroxyl group, providing a handle for further functionalization and interaction with biological macromolecules.
Conclusion
This compound is a synthetically valuable molecule that provides a reliable and efficient entry point to a diverse array of 4-substituted pyrazoles. The well-established protocols for its synthesis and subsequent functionalization through iodine-magnesium exchange and palladium-catalyzed cross-coupling reactions make it an important tool for synthetic and medicinal chemists. While its direct biological activity and role in signaling pathways remain to be elucidated, its utility in the construction of more complex, potentially bioactive molecules is undisputed. Future research may focus on leveraging this versatile building block to create novel compounds for evaluation in various therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. scbt.com [scbt.com]
- 4. 1-Benzyl-4-iodo-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of an iodine atom at the 4-position of the pyrazole ring creates a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of novel pharmaceuticals and functional materials.[4][5] This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 4-iodopyrazoles, with a focus on its application in cross-coupling reactions and other significant transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes.
Synthesis of 4-Iodopyrazoles
The primary route to 4-iodopyrazoles is through the direct electrophilic iodination of the pyrazole ring. The inherent electronic properties of the pyrazole nucleus favor regioselective substitution at the C4-position.[4] Several methods have been developed for this transformation, with the choice of iodinating agent and reaction conditions depending on the substrate's reactivity.
A common and environmentally friendly method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide.[4][6] For less reactive pyrazoles, particularly those bearing electron-withdrawing groups, more potent iodinating systems like N-iodosuccinimide (NIS) in the presence of an acid catalyst are often employed.[6] Electrochemical iodination offers a green alternative to chemical oxidants.[6][7]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 4-iodopyrazoles is significantly weaker than the corresponding C-Br and C-Cl bonds, rendering it highly reactive in palladium-catalyzed cross-coupling reactions.[8][9] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[10] However, it can also lead to a higher propensity for side reactions, such as dehalogenation.[10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 4-iodopyrazoles and organoboron compounds.[12][13] While the high reactivity of the C-I bond is advantageous, it can also promote hydrodehalogenation, a common side reaction.[10][11] Consequently, for some Suzuki-Miyaura couplings, the corresponding 4-bromopyrazole may provide higher yields.[10]
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | Good |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | Good |
| 1-Trityl-4-iodopyrazole | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | High |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [13]
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add 1,2-dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in drug discovery.[14] Due to the high reactivity of the C-I bond, 4-iodopyrazoles are the preferred substrates for this reaction, typically proceeding under mild conditions.[10][15]
Table 2: Sonogashira Coupling of 4-Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodo-1H-pyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp | High |
| 4-Iodopyrazole derivative | Terminal Alkyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 |
| 4-Iodopyrazole derivative | Terminal Alkyne | Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | ~85-94 |
Experimental Protocol: Sonogashira Coupling [11][12]
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add the solvent and base (e.g., triethylamine).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the C4-alkenylation of pyrazoles by coupling 4-iodopyrazoles with various alkenes.[16][17] The use of a trityl protecting group on the pyrazole nitrogen and P(OEt)₃ as a ligand has been shown to be effective for this transformation.[16]
Table 3: Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-pyrazoles [16]
| 4-Iodopyrazole Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Trityl-4-iodopyrazole | n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 |
| 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | Low |
Experimental Protocol: Heck-Mizoroki Reaction [8]
-
A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), an alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF is heated at 100 °C in a sealed tube.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.
-
The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for forming C-N bonds, providing access to 4-aminopyrazoles, which are important scaffolds in medicinal chemistry, particularly as kinase inhibitors.[18] The choice of catalyst system (palladium vs. copper) is crucial and depends on the nature of the amine coupling partner.[10][18] For amines lacking β-hydrogens, palladium catalysis is often more effective, while copper catalysis can be advantageous for other amines.[18]
Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halopyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | High | 67 |
| 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 43 |
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination [18]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (KOtBu) (2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., xylene or toluene).
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Decision pathway for selecting the optimal catalyst in Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation with excellent functional group tolerance, reacting 4-iodopyrazoles with organostannanes.[19] Given the general reactivity trend, 4-iodopyrazole is expected to be more reactive than its bromo counterpart in Stille couplings.[10] However, the high toxicity of organotin reagents is a significant drawback of this method.[10][19]
Other Reactions Involving the C-I Bond
Copper-Catalyzed C-O Coupling
The direct C4-alkoxylation of 4-iodopyrazoles with alcohols can be achieved through a copper-catalyzed coupling reaction.[20] Optimal conditions have been identified using CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) with potassium t-butoxide as the base, under microwave irradiation at 130 °C.[20][21]
Experimental Protocol: Copper-Catalyzed C-O Coupling [22]
-
To a microwave reactor vial, add the N-protected 4-iodopyrazole, copper(I) iodide (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).
-
Add potassium t-butoxide (2 equivalents).
-
Add the desired alcohol, which serves as both reactant and solvent.
-
Seal the vial and irradiate in a microwave reactor at 130 °C for 1 hour.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species.[23] This reaction is commonly used to prepare organolithium compounds from organic iodides.[23] The resulting 4-lithiated pyrazole can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4-position.
Biological Significance of 4-Iodopyrazole Derivatives
The pyrazole nucleus is a well-established pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][24] The C4-functionalization of the pyrazole ring, facilitated by the reactivity of 4-iodopyrazoles, allows for the fine-tuning of these pharmacological properties.[1] For instance, 4-substituted pyrazoles have been studied as inhibitors of enzymes like human liver alcohol dehydrogenase.[1] Furthermore, the 4-aminopyrazole scaffold, readily accessible through the Buchwald-Hartwig amination of 4-iodopyrazoles, is a key component of Janus kinase (JAK) inhibitors, which are important in immunology and oncology.[18]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.[4]
Conclusion
The carbon-iodine bond in 4-iodopyrazoles provides a highly reactive and versatile handle for the synthesis of a diverse range of functionalized pyrazole derivatives. Its utility in a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, has been firmly established. The ability to readily introduce aryl, alkynyl, alkenyl, and amino substituents at the C4-position is of paramount importance for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of the key transformations involving 4-iodopyrazoles, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and practical application of this important class of compounds in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
The Pivotal Role of the Benzyloxy Group in Pyrazole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic introduction and removal of protecting groups are paramount in the synthesis of complex pyrazole derivatives. Among these, the benzyloxy group plays a multifaceted role, serving not only as a robust protecting group but also as a modulator of reactivity and a key pharmacophoric element in bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, utility, and influence of the benzyloxy group in pyrazole chemistry, with a focus on experimental protocols and its application in drug discovery.
The Benzyloxy Group as a Protecting Group for Pyrazole Nitrogen
The protection of the pyrazole nitrogen is often a prerequisite for regioselective functionalization of the pyrazole ring. The benzyloxy group, introduced as either an N-benzyl or N-benzyloxy substituent, offers good stability across a range of reaction conditions.
Synthesis of Benzyloxy-Protected Pyrazoles
The introduction of a benzyloxy group onto the pyrazole nitrogen can be achieved through several methods, most commonly via nucleophilic substitution.
Table 1: Synthesis of N-Benzyloxy and N-Benzyl Pyrazoles
| Entry | Pyrazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 1-Hydroxypyrazole | Benzyl bromide, N-ethyldiisopropylamine, CH₂Cl₂ | 1-(Benzyloxy)pyrazole | - | [1] |
| 2 | Pyrazole | Benzyl bromide, K₂CO₃, Acetonitrile, Reflux, 6h | 1-Benzyl-1H-pyrazole | 95 | |
| 3 | 4-Iodopyrazole | Benzyl bromide, NaH, DMF, RT, 12h | 1-Benzyl-4-iodopyrazole | 92 | |
| 4 | 3,5-Dimethylpyrazole | Benzyl bromide, K₂CO₃, Acetone, Reflux, 8h | 1-Benzyl-3,5-dimethylpyrazole | 90 | |
| 5 | 3-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-1H-pyrazole | 3-(Trifluoromethyl)benzyl bromide, Cs₂CO₃, Acetonitrile, 80°C, 2h | 1-(3-(Trifluoromethyl)benzyl)-3-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-1H-pyrazole | - | [4] |
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-iodopyrazole [1]
-
Dissolve 1-hydroxypyrazole (2.74 g, 32.6 mmol) and N-ethyldiisopropylamine (4.23 g, 32.7 mmol) in CH₂Cl₂ (35 mL) and cool to 0 °C.
-
Add benzyl bromide (5.63 g, 32.8 mmol) and stir the reaction mixture at room temperature for 16 h.
-
Add 1 M NaOH (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic phases with 1 M NaOH and water, dry over MgSO₄, and concentrate in vacuo to obtain crude 1-(benzyloxy)pyrazole.
-
Dissolve the crude product in CHCl₃ (100 mL), add K₂CO₃ (13.5 g, 97.8 mmol), and treat with iodine monochloride (15.9 g, 97.8 mmol) dissolved in CHCl₃ (15 mL).
-
Stir at room temperature for 12 h, then quench with 1 M Na₂SO₃ (75 mL) and extract with CH₂Cl₂ (3 x 75 mL).
-
Dry the organic phase over MgSO₄ and evaporate the solvent.
-
Purify the residue by recrystallization from EtOAc/heptane to afford 1-(benzyloxy)-4-iodopyrazole.
References
An In-depth Technical Guide on the Potential Applications of Iodinated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of iodinated pyrazole derivatives, highlighting their significant potential across medicinal chemistry, medical imaging, and materials science. The unique chemical properties conferred by the iodine atom on the pyrazole scaffold render these compounds highly versatile building blocks and functional molecules.
Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and the introduction of an iodine atom provides a key handle for synthetic elaboration, leading to potent and selective therapeutic agents.
Kinase Inhibitors: Targeting the JAK-STAT Pathway
Iodinated pyrazole derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. The carbon-iodine bond in iodinated pyrazoles serves as a versatile anchor for introducing diverse chemical functionalities via cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.[1]
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative 4-amino-(1H)-pyrazole derivatives against JAK family kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | - |
| JAK2 | 98 | |
| JAK3 | 39 |
Data sourced from in vitro kinase inhibition assays.
Signaling Pathway Diagram: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by an iodinated pyrazole derivative.
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against JAK2 kinase.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the iodinated pyrazole derivative in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Dispense 25 nL of each compound dilution into a 384-well white, opaque assay plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent JAK inhibitor (low control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x kinase reaction mix containing JAK2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr)4:1) in kinase assay buffer. Add 5 µL of this mix to each well.
-
ATP Addition and Kinase Reaction: Add 5 µL of 2x ATP solution to each well to initiate the reaction. The final ATP concentration should be at the Km value for JAK2. Incubate at 30°C for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cannabinoid Receptor Antagonists
Certain iodinated pyrazole derivatives have been identified as potent antagonists of the cannabinoid receptor 1 (CB1).[2] These compounds are valuable pharmacological tools for studying the endocannabinoid system and have therapeutic potential. The presence of an iodine atom offers an additional advantage for developing radiolabeled ligands for in vivo imaging studies, such as Single Photon Emission Computed Tomography (SPECT).[2]
Quantitative Data: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| AM251 (p-iodo) | CB1 | 7.49 |
Ki values represent the binding affinity of the ligand to the receptor.
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound to cannabinoid receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human CB1 receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55940), and varying concentrations of the iodinated pyrazole test compound in an assay buffer.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow: Cannabinoid Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Antimicrobial Agents
Iodinated pyrazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3] The mechanism of action is still under investigation but may involve the disruption of essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) |
| 3 | Escherichia coli | 0.25 |
| 4 | Staphylococcus epidermidis | 0.25 |
| 2 | Aspergillus niger | 1 |
| 3 | Microsporum audouinii | 0.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare a serial dilution of the iodinated pyrazole derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Medical Imaging: Probes for SPECT
The incorporation of a radioactive iodine isotope, such as Iodine-123 or Iodine-125, into a pyrazole derivative allows for its use as a radiotracer for SPECT imaging. This non-invasive imaging technique can be used to visualize and quantify the distribution of the radiotracer in the body, providing valuable diagnostic information.
Experimental Protocol: Radioiodination and In Vivo SPECT Imaging
This protocol provides a general framework for the radioiodination of a pyrazole derivative and its use in preclinical SPECT imaging.
-
Radioiodination:
-
Dissolve the iodinated pyrazole precursor in a suitable solvent.
-
Add a solution of radioactive sodium iodide (e.g., Na[¹²⁵I]).
-
Introduce an oxidizing agent (e.g., Chloramine-T) to facilitate the electrophilic iodination reaction.
-
Quench the reaction and purify the radiolabeled pyrazole derivative using techniques such as HPLC.
-
-
Animal Model: Use a suitable animal model, such as a tumor-bearing mouse, relevant to the biological target of the pyrazole derivative.
-
Radiotracer Administration: Administer the purified radiolabeled pyrazole derivative to the animal, typically via intravenous injection.
-
SPECT Imaging: At various time points post-injection, anesthetize the animal and acquire SPECT images using a dedicated small-animal SPECT scanner.
-
Image Analysis: Reconstruct the SPECT data and co-register with anatomical images (e.g., from CT or MRI) to determine the biodistribution of the radiotracer in different organs and tissues, particularly in the target tissue (e.g., tumor).
Catalysis and Materials Science
The reactivity of the carbon-iodine bond in iodinated pyrazoles makes them valuable synthons in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.
Catalysis: Sonogashira Cross-Coupling Reactions
Iodinated pyrazoles are excellent substrates for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Quantitative Data: Sonogashira Coupling Reaction Yields
| Iodinated Pyrazole Substrate | Alkyne Substrate | Yield (%) |
| 3-Iodo-1H-pyrazole derivative | Phenylacetylene | 85-95 |
Yields are dependent on specific reaction conditions and substrates.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of an Iodinated Pyrazole
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the iodinated pyrazole, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the catalyst and salts. Purify the crude product by column chromatography to obtain the desired coupled product.
Materials Science: Functional Polymers
Pyrazole-containing polymers are being explored for various applications in materials science, including the development of porous organic polymers (POPs) for applications such as iodine capture.
Experimental Protocol: Synthesis of a Pyrazole-Containing Porous Organic Polymer
This protocol describes a multicomponent tandem polymerization to synthesize a pyrazole-containing POP.
-
Monomer Preparation: Prepare solutions of the monomers: an ethynyl-functionalized aromatic compound, a diacyl chloride, and hydrazine hydrate in a suitable solvent.
-
Polymerization: Under controlled temperature and stirring, combine the monomer solutions. The polymerization proceeds via a tandem reaction involving the formation of the pyrazole ring and the polymer backbone.
-
Polymer Isolation and Purification: After the polymerization is complete, the solid polymer is collected by filtration, washed extensively with various solvents to remove unreacted monomers and oligomers, and dried under vacuum.
-
Characterization: Characterize the resulting POP using techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR), and surface area analysis (BET).
Experimental Workflow: Synthesis and Characterization of a Functional Polymer
Caption: Workflow for the synthesis and characterization of a functional polymer.
References
An In-depth Technical Guide to the Safety and Handling of 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-iodo-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical properties, synthesis, and reactivity, with a strong emphasis on safety and handling protocols.
Chemical and Physical Properties
This compound is a stable solid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉IN₂O | [1] |
| Molecular Weight | 300.10 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | >95% | [1] |
| CAS Number | 229171-07-7 | [1] |
Safety and Handling
2.1 Hazard Identification
This compound is classified as harmful and an irritant.[1] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[3]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects.[1] |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation.[1] |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1] |
2.2 Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary measures is mandatory to ensure safe handling.
| Precautionary Statement | Code | Description |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | Use of appropriate PPE is required to prevent skin and eye contact.[1][3] |
| Use only outdoors or in a well-ventilated area. | P271 | Ensure adequate ventilation to minimize inhalation exposure.[1] |
| Do not breathe dust/fume/gas/mist/vapors/spray. | P261 | Avoid inhalation of the compound. |
| Wash hands thoroughly after handling. | P264 | Practice good personal hygiene.[1] |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | In case of eye contact, flush immediately and thoroughly with water.[1] |
| IF ON SKIN: Wash with plenty of water. | P302+P352 | In case of skin contact, wash the affected area with soap and water. |
| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301+P312 | Seek medical attention if ingested. |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340 | Move to fresh air in case of inhalation.[1] |
2.3 Storage
Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]
Synthesis and Reactivity
This compound is a versatile intermediate, primarily used in the synthesis of 4-substituted pyrazole derivatives through cross-coupling reactions.
3.1 Synthesis of this compound
The synthesis involves a two-step process starting from 1-hydroxypyrazole.[2]
Caption: Synthetic workflow for this compound.
3.2 Reactivity: Iodine-Magnesium Exchange and Cross-Coupling Reactions
A key application of this compound is its use in iodine-magnesium exchange reactions to form a Grignard reagent, which can then be reacted with various electrophiles or used in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[2]
Caption: General reaction scheme for this compound.
3.3 Yields of 4-Substituted 1-(Benzyloxy)pyrazoles
The following table summarizes the yields of various 4-substituted 1-(benzyloxy)pyrazoles obtained from the Grignard reagent derived from this compound.[2]
| Electrophile | Product | Yield (%) |
| H₂O | 1-(Benzyloxy)pyrazole | 91 |
| PhCHO | 1-(Benzyloxy)-4-(phenylhydroxymethyl)pyrazole | 78 |
| PhCOCl | 1-(Benzyloxy)-4-benzoylpyrazole | 65 |
| MeSSMe | 1-(Benzyloxy)-4-(methylthio)pyrazole | 81 |
| I₂ | 1-(Benzyloxy)-4-iodopyrazole | 85 |
| Ph₂PCl | 1-(Benzyloxy)-4-(diphenylphosphinoyl)pyrazole | 72 |
| Me₃SnCl | 1-(Benzyloxy)-4-(trimethylstannyl)pyrazole | 61 |
Experimental Protocols
4.1 Synthesis of this compound [2]
-
Step 1: Synthesis of 1-(Benzyloxy)pyrazole
-
To a solution of 1-hydroxypyrazole (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Benzyl bromide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is used in the next step without further purification.
-
-
Step 2: Synthesis of this compound
-
The crude 1-(benzyloxy)pyrazole (1.0 eq) is dissolved in dichloromethane.
-
Iodine monochloride (1.0 M in CH₂Cl₂, 1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with aqueous sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
4.2 General Procedure for Iodine-Magnesium Exchange and Reaction with Electrophiles [2]
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 eq) in dry THF at 0 °C, isopropylmagnesium bromide (1.2 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 1 hour.
-
The electrophile (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.42-7.30 (m, 6H), 5.25 (s, 2H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.8, 135.5, 131.2, 129.2, 128.8, 128.5, 76.8, 55.1 | [2] |
| Elemental Analysis | Calculated for C₁₀H₉IN₂O: C, 40.02; H, 3.02; N, 9.33. Found: C, 40.14; H, 2.84; N, 9.24 | [2] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While it presents manageable hazards, strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated environment, is essential to ensure the safety of researchers and scientists. The synthetic and reaction protocols provided herein offer a foundation for its effective utilization in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Substituted Pyrazoles using 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[1][2][3] The ability to functionalize the pyrazole ring at specific positions is crucial for modulating the pharmacological properties of these molecules. 1-(Benzyloxy)-4-iodo-1H-pyrazole has emerged as a versatile and valuable building block for the synthesis of 4-substituted pyrazoles. The benzyloxy group at the N1 position serves as a protecting group, while the iodine atom at the C4 position provides a reactive handle for various cross-coupling reactions.[4] This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups.
These application notes provide detailed protocols for the synthesis of 4-substituted pyrazoles utilizing this compound through Palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. A protocol for the subsequent deprotection of the benzyloxy group to yield the free N-H pyrazole is also described.
Synthesis of the Starting Material: this compound
The starting material can be prepared in a two-step sequence from 1-hydroxypyrazole. The first step involves the benzylation of 1-hydroxypyrazole, followed by iodination of the resulting 1-(benzyloxy)pyrazole.[4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 4-position of the pyrazole ring.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-(benzyloxy)-1H-pyrazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like Na₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(benzyloxy)-1H-pyrazole.
Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(Benzyloxy)-4-phenyl-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(Benzyloxy)-4-(4-methoxyphenyl)-1H-pyrazole | 82 |
| 3 | 3-Pyridylboronic acid | 1-(Benzyloxy)-4-(pyridin-3-yl)-1H-pyrazole | 75 |
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-(benzyloxy)-1H-pyrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.).
-
Solvent and Base Addition: Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 4-alkynyl-1-(benzyloxy)-1H-pyrazole.
Table 2: Representative Examples of Sonogashira Coupling with this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Benzyloxy)-4-(phenylethynyl)-1H-pyrazole | 92 |
| 2 | Ethynyltrimethylsilane | 1-(Benzyloxy)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 88 |
| 3 | 1-Hexyne | 1-(Benzyloxy)-4-(hex-1-yn-1-yl)-1H-pyrazole | 85 |
Deprotection of the Benzyloxy Group
The final step in the synthesis of many 4-substituted pyrazoles is the removal of the N-benzyloxy protecting group to afford the free N-H pyrazole, which is often crucial for biological activity. Catalytic hydrogenolysis is a common and effective method for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the 4-substituted-1-(benzyloxy)-1H-pyrazole (1.0 equiv.) in a suitable solvent, such as ethanol or methanol, in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected 4-substituted-1H-pyrazole. Further purification by recrystallization or column chromatography may be necessary.
Table 3: Deprotection of 1-Benzyloxy Pyrazoles
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-(Benzyloxy)-4-phenyl-1H-pyrazole | 4-Phenyl-1H-pyrazole | >95 |
| 2 | 1-(Benzyloxy)-4-(phenylethynyl)-1H-pyrazole | 4-(Phenylethynyl)-1H-pyrazole | >95 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 4-substituted pyrazoles.
Signaling Pathway: Mechanism of Action of Celecoxib, a 4-Substituted Pyrazole Drug
Many 4-substituted pyrazoles exhibit potent biological activities by interacting with specific signaling pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor.[8]
Caption: Inhibition of the COX-2 pathway by Celecoxib.
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Application Notes and Protocols: Iodine-Magnesium Exchange Reaction of 1-(Benzyloxy)-4-iodopyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the iodine-magnesium exchange reaction of 1-(benzyloxy)-4-iodopyrazole. This method offers an efficient route for the synthesis of 4-substituted 1-(benzyloxy)pyrazoles, which are valuable intermediates in medicinal chemistry and drug development. The protocol is based on the successful generation of a positionally stable Grignard reagent, 1-(benzyloxy)pyrazol-4-ylmagnesium bromide, followed by its reaction with various electrophiles.
Introduction
The iodine-magnesium exchange reaction is a mild and efficient method for the preparation of Grignard reagents from organic iodides. In the context of 1-(benzyloxy)-4-iodopyrazole, this reaction provides a regioselective pathway to functionalize the 4-position of the pyrazole ring, a common scaffold in pharmacologically active compounds. The resulting Grignard reagent can be trapped with a wide range of electrophiles to introduce diverse functional groups. Furthermore, this intermediate can undergo transmetalation, for example with zinc chloride, to participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, for the introduction of aryl and heteroaryl substituents.[1]
Key Applications
-
Regiospecific Functionalization: Enables the selective introduction of substituents at the C4 position of the 1-(benzyloxy)pyrazole core.
-
Intermediate Synthesis: The generated Grignard reagent serves as a versatile intermediate for the synthesis of a variety of 4-substituted pyrazole derivatives.
-
Drug Discovery: Provides a synthetic route to novel pyrazole-based compounds for screening in drug discovery programs.
-
Cross-Coupling Reactions: The organomagnesium intermediate can be used in transmetalation-cross-coupling sequences to form carbon-carbon bonds with aryl and heteroaryl halides.[1]
Data Presentation
Table 1: Iodine-Magnesium Exchange and Reaction with Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | DMF | 1-(Benzyloxy)-1H-pyrazole-4-carbaldehyde | 85 |
| 2 | PhCHO | 1-(Benzyloxy)-4-(phenylhydroxymethyl)pyrazole | 82 |
| 3 | PhCOCl | 4-Benzoyl-1-(benzyloxy)pyrazole | 65 |
| 4 | Me₂SO₄ | 1-(Benzyloxy)-4-methylpyrazole | 78 |
| 5 | I₂ | 1-(Benzyloxy)-4-iodopyrazole | 90 |
| 6 | (EtO)₂CO | Ethyl 1-(benzyloxy)-1H-pyrazole-4-carboxylate | 72 |
| 7 | Bu₃SnCl | 1-(Benzyloxy)-4-(tributylstannyl)pyrazole | 88 |
Data summarized from the publication "Synthesis of 4-Substituted 1-(Benzyloxy)pyrazoles via Iodine-Magnesium Exchange of 1-(Benzyloxy)-4-iodopyrazole".[1]
Table 2: Negishi Cross-Coupling of 1-(Benzyloxy)pyrazol-4-ylzinc chloride
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(Benzyloxy)-4-(p-tolyl)pyrazole | 92 |
| 2 | 4-Iodoanisole | 1-(Benzyloxy)-4-(4-methoxyphenyl)pyrazole | 89 |
| 3 | 4-Iodoaniline | 1-(Benzyloxy)-4-(4-aminophenyl)pyrazole | 62 |
| 4 | 1-Iodo-4-nitrobenzene | 1-(Benzyloxy)-4-(4-nitrophenyl)pyrazole | 85 |
| 5 | 4-Iodobenzonitrile | 4-(1-(Benzyloxy)-1H-pyrazol-4-yl)benzonitrile | 78 |
| 6 | 2-Iodothiophene | 1-(Benzyloxy)-4-(thiophen-2-yl)pyrazole | 75 |
| 7 | 3-Iodopyridine | 1-(Benzyloxy)-4-(pyridin-3-yl)pyrazole | 68 |
Data summarized from the publication "Synthesis of 4-Substituted 1-(Benzyloxy)pyrazoles via Iodine-Magnesium Exchange of 1-(Benzyloxy)-4-iodopyrazole".[1]
Experimental Protocols
Protocol 1: General Procedure for Iodine-Magnesium Exchange and Reaction with an Electrophile
Materials:
-
1-(Benzyloxy)-4-iodopyrazole
-
Dry Tetrahydrofuran (THF)
-
Isopropylmagnesium bromide (i-PrMgBr) solution in THF (e.g., 1.3 M)
-
Electrophile (1.5 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 mmol) in dry THF (1 mL) at 0 °C, add the i-PrMgBr solution (1.2 mmol) dropwise over 2 minutes.[1]
-
Continue stirring the reaction mixture for 1 hour at 0 °C to ensure the complete formation of the Grignard reagent.[1]
-
Add the desired electrophile (1.5 equivalents) to the reaction mixture.[1]
-
Allow the reaction to proceed for 1 hour at room temperature.[1]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).[1]
-
Add water (5 mL) to dissolve any precipitate that has formed.[1]
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL) or Et₂O (3 x 15 mL).[1]
-
Combine the organic phases and dry over MgSO₄.[1]
-
Filter the drying agent and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., EtOAc/heptane).[1]
Protocol 2: Procedure for Negishi Cross-Coupling of 1-(Benzyloxy)pyrazol-4-ylzinc chloride with Aryl Halides
Materials:
-
1-(Benzyloxy)-4-iodopyrazole
-
Dry Tetrahydrofuran (THF)
-
Isopropylmagnesium bromide (i-PrMgBr) solution in THF (e.g., 1.3 M)
-
Zinc chloride (ZnCl₂) solution in THF (e.g., 1 M)
-
Aryl halide (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 mmol) in dry THF (1 mL) at 0 °C, add the i-PrMgBr solution (1.2 mmol) dropwise over 2 minutes.[1]
-
Continue stirring for 1 hour at 0 °C.[1]
-
Add the 1 M ZnCl₂ solution in THF (1.5 mL, 1.5 mmol) to the reaction mixture.[1]
-
Stir the mixture for 1 hour at room temperature to facilitate transmetalation.[1]
-
In a separate flask, dissolve the aryl halide (1.5 mmol) and Pd(PPh₃)₄ (0.02 mmol) in DMF (2.5 mL).[1]
-
Add the solution of the aryl halide and palladium catalyst to the reaction mixture containing the organozinc reagent.
-
Heat the reaction mixture to 80 °C (oil bath) for 1 hour.[1]
-
Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).[1]
-
Add water (5 mL) to dissolve any precipitate.[1]
-
Extract the aqueous layer with Et₂O (3 x 15 mL).[1]
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., EtOAc/heptane).[1]
Visualizations
Caption: Workflow for the Iodine-Magnesium Exchange and Electrophilic Quench.
Caption: Workflow for the Transmetalation and Negishi Cross-Coupling Reaction.
References
Application Notes & Protocols: Sonogashira Cross-Coupling of 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This document provides detailed application notes and protocols for the Sonogashira cross-coupling of 1-(Benzyloxy)-4-iodo-1H-pyrazole. The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] The 1-(Benzyloxy) protecting group on the pyrazole nitrogen prevents potential catalyst inhibition, while the highly reactive carbon-iodine bond at the C4-position makes it an excellent substrate for this transformation.[5][6] The resulting 4-alkynyl-1H-pyrazole derivatives are valuable intermediates for the synthesis of complex molecules in drug discovery and materials science.[7]
Applications in Drug Discovery and Medicinal Chemistry
The functionalization of the pyrazole core is a key strategy in modern drug discovery. The 4-alkynyl pyrazoles synthesized via this Sonogashira coupling protocol serve as critical building blocks for novel therapeutic agents.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[8] The introduction of an alkynyl group at the C4-position allows for the exploration of new chemical space and interactions within the ATP-binding pocket of various kinases.
-
PDE4 Inhibitors: 4-alkynyl pyrazole derivatives have been identified as a promising class of phosphodiesterase 4 (PDE4) inhibitors, which have potential applications in treating inflammatory diseases and depression.[7]
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties.[8] The alkynyl linkage provides a rigid connection to other molecular fragments, which is advantageous in rational drug design.
-
Further Functionalization: The terminal alkyne can participate in subsequent reactions, such as "click chemistry" (cycloadditions), to conjugate the pyrazole core to other molecules, including peptides, polymers, or fluorescent tags.
General Reaction Scheme & Catalytic Cycle
The reaction couples this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl.[1][5]
Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium(0) species undergoes oxidative addition with the iodopyrazole. Concurrently, the copper(I) acetylide is formed and undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[9]
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a standard procedure for the coupling of this compound with a terminal alkyne.[5][10][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium catalyst, e.g., Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base/Solvent, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), anhydrous and degassed
-
Anhydrous co-solvent (if needed), e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure anaerobic conditions.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., triethylamine).[10] Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).[10] The pyrazole N-H is already protected, which helps prevent catalyst inhibition.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting iodopyrazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If triethylamine is used as the solvent, it can be removed under reduced pressure. If a co-solvent like DMF or THF was used, dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and insoluble salts.[10]
-
Wash the organic layer with saturated aqueous NH₄Cl (to quench the reaction and remove the amine base), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkynyl-1-(benzyloxy)-1H-pyrazole product.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and reported yields for the Sonogashira coupling of N-protected iodopyrazoles with various terminal alkynes. While specific data for the 1-benzyloxy substrate is not exhaustively compiled, these examples provide a strong predictive framework for expected outcomes.
| Entry | Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | [6] |
| 2 | 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 98 | [6] |
| 3 | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | DMF | 65 | 85 | [12] |
| 4 | 4-Iodopyrazole (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | RT | Good | [5] |
| 5 | 4-Iodopyrazole (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | RT-60 | Good-High | [10][11] |
Troubleshooting & Optimization
-
Low or No Product Formation: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.[13] The catalyst quality may also be a factor; consider using a freshly opened bottle or a pre-catalyst.
-
Dehalogenation of Starting Material: If significant dehalogenation (replacement of iodine with hydrogen) is observed, a milder base such as K₂CO₃ or a lower reaction temperature might be beneficial.[13]
-
Alkyne Homo-coupling (Glaser Coupling): This side reaction forms a dimer of the terminal alkyne and is often promoted by oxygen and the copper co-catalyst.[13] Ensure thorough degassing of all solvents. If the problem persists, a "copper-free" Sonogashira protocol can be employed, which may require a different palladium catalyst/ligand system and base.[13][14]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Heck Reaction for 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 1-(benzyloxy)-4-iodo-1H-pyrazole with various alkenes. This reaction is a powerful tool for the C-4 alkenylation of the pyrazole ring, yielding 4-alkenyl-1-(benzyloxy)-1H-pyrazoles, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Heck-Mizoroki reaction is a Nobel Prize-winning cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base.[1] The reaction of this compound allows for the introduction of a variety of alkenyl substituents at the 4-position of the pyrazole core. While the trityl protecting group has been shown to be effective for this transformation, the benzyl protecting group is also a suitable choice, providing good yields.[2] The following protocol is based on established procedures for the Heck reaction of N-protected 4-iodo-1H-pyrazoles.[2]
Reaction Scheme
Experimental Protocol
This protocol is a general guideline and can be optimized for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and triethyl phosphite (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
To the stirring mixture, add the alkene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-alkenyl-1-(benzyloxy)-1H-pyrazole.
Data Presentation
The following tables summarize the results of the Heck reaction between N-protected 4-iodo-1H-pyrazoles and various alkenes, based on the findings of Usami et al.[2] While the primary protecting group in this study was trityl, a reaction with a benzyl-protected pyrazole (1b) demonstrated the viability of this protecting group. The conditions can be considered transferable and optimizable for other benzyloxy-protected pyrazoles.
Table 1: Optimization of the Heck Reaction of 4-Iodo-1-trityl-1H-pyrazole with Methyl Acrylate [2]
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Alkene (equiv) | Yield (%) |
| 1 | 1 | None | 5.0 | 46 |
| 2 | 1 | P(OEt)₃ (20) | 5.0 | 40 |
| 3 | 1 | P(OEt)₃ (10) | 5.0 | 65 |
| 4 | 1 | P(OEt)₃ (4) | 5.0 | 95 |
| 5 | 1 | P(OEt)₃ (4) | 1.2 | 95 |
| 6 | 1 | PPh₃ (4) | 5.0 | 50 |
Table 2: Heck Reaction of N-Protected 4-Iodo-1H-pyrazoles with Various Alkenes [2]
| Entry | N-Protecting Group | Alkene | Product | Yield (%) |
| 1 | Trityl | Methyl acrylate | (E)-4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95 |
| 2 | Benzyl | Methyl acrylate | (E)-4-(2-Methoxycarbonylvinyl)-1-benzyl-1H-pyrazole | 80 |
| 3 | Trityl | tert-Butyl acrylate | (E)-4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole | 90 |
| 4 | Trityl | Methyl vinyl ketone | 4-(2-Acetylvinyl)-1-trityl-1H-pyrazole (E/Z mixture) | 85 |
| 5 | Trityl | Styrene | (E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 44 |
| 6 | Trityl | 4-Methoxystyrene | (E)-4-[2-(4-Methoxyphenyl)vinyl]-1-trityl-1H-pyrazole | 35 |
| 7 | Trityl | 4-Chlorostyrene | (E)-4-[2-(4-Chlorophenyl)vinyl]-1-trityl-1H-pyrazole | 33 |
| 8 | Trityl | 4-Trifluoromethylstyrene | (E)-4-[2-(4-Trifluoromethylphenyl)vinyl]-1-trityl-1H-pyrazole | 25 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Heck reaction of this compound.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Triethyl phosphite is corrosive and has a strong odor. Handle with appropriate personal protective equipment.
-
Triethylamine is a flammable and corrosive liquid.
-
Anhydrous solvents are sensitive to moisture. Use proper techniques for handling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer properties.[1][2][3] The functionalization of the pyrazole ring allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of potential anti-cancer agents utilizing 1-(Benzyloxy)-4-iodo-1H-pyrazole as a key intermediate. The benzyloxy group serves as a protecting group for the pyrazole nitrogen, while the iodine atom at the 4-position provides a reactive handle for the introduction of various substituents, particularly aryl groups, through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] Subsequent deprotection of the benzyloxy group can yield the final N-H pyrazole derivatives, which often exhibit enhanced biological activity.
Synthetic Strategy Overview
The overall strategy involves a three-step sequence starting from the commercially available 1H-pyrazole. The workflow is designed to synthesize 4-aryl-1H-pyrazoles, a class of compounds that has shown significant promise as anti-cancer agents.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Neurological Disorder Therapeutics Using 1-(Benzyloxy)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of neurological disorders, pyrazole derivatives are of significant interest due to their potential to modulate key pathological pathways.[1][2] 1-(Benzyloxy)-4-iodo-1H-pyrazole is a versatile synthetic intermediate that serves as a crucial building block for the creation of diverse libraries of pyrazole-based compounds. The presence of the iodine atom at the 4-position allows for facile introduction of various aryl and alkyl groups through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[3] The benzyloxy group at the 1-position can be retained or modified in the final compounds, offering another point of diversification.
These application notes provide a comprehensive overview of the utility of this compound in the discovery of novel drug candidates for neurological diseases such as Alzheimer's disease, Parkinson's disease, and neuroinflammatory conditions.[1] Detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential therapeutic agents are provided, along with representative data on the biological activity of pyrazole derivatives against relevant neurological targets.
Data Presentation: Biological Activity of Pyrazole Derivatives
The following tables summarize quantitative data for various pyrazole derivatives, showcasing their potential as inhibitors of key targets in neurological disorders. This data is representative of the types of activities that can be achieved through the derivatization of a 4-iodopyrazole core.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Neurological Relevance |
| PZ-1 | GSK-3β | 15 | Alzheimer's Disease (Tau pathology)[4] |
| PZ-2 | JAK1 | 3.4 | Neuroinflammation[5] |
| PZ-3 | JAK2 | 2.2 | Neuroinflammation[5] |
| PZ-4 | ASK1 | 95 | Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS)[6] |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Enzyme | Ki (µM) | Neurological Relevance |
| PZ-MAO-1 | MAO-A | 0.08 | Depression[7] |
| PZ-MAO-2 | MAO-B | 0.03 | Parkinson's Disease[8] |
| PZ-AChE-1 | Acetylcholinesterase (AChE) | 19.88 | Alzheimer's Disease (Cognitive symptoms)[2] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | IC50 (µM) | Neurological Relevance |
| PZ-IL6-1 | IL-6 Suppression (in BV2 microglia) | 9.56 | Neuroinflammation in Spinal Cord Injury[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the key intermediate, this compound.
Materials:
-
1-Hydroxypyrazole
-
Benzyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Iodine monochloride (ICl)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Heptane mixture
Procedure:
-
Benzylation of 1-Hydroxypyrazole:
-
To a solution of 1-hydroxypyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain crude 1-(benzyloxy)pyrazole.
-
-
Iodination of 1-(Benzyloxy)pyrazole:
-
Dissolve the crude 1-(benzyloxy)pyrazole in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine monochloride (3.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/heptane gradient to yield this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-(benzyloxy)pyrazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Sealed reaction tube or microwave vial
Procedure:
-
Reaction Setup:
-
To a flame-dried sealed tube or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium carbonate (2.5 eq).[5]
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the 4-iodopyrazole should be approximately 0.1-0.2 M.[5]
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 4-12 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(benzyloxy)pyrazole.
-
Protocol 3: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-1-(benzyloxy)pyrazoles
This protocol outlines a general procedure for the copper-free, palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium on carbon (Pd/C, 10%)
-
Triethylamine (Et₃N)
-
Water
-
Reaction flask
Procedure:
-
Reaction Setup:
-
In a reaction flask, disperse 10% Pd/C (5 mol%) in water.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.0 eq).
-
-
Reaction:
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere (argon or nitrogen).
-
Stir vigorously for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-1-(benzyloxy)pyrazole.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-(Benzyloxy)-4-iodo-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(benzyloxy)-4-iodo-1H-pyrazole as a key intermediate in the development of novel agrochemicals. The unique structural features of this compound make it a valuable building block for accessing a diverse range of substituted pyrazole derivatives with potential herbicidal, fungicidal, and insecticidal activities.
Introduction: The Prominence of Pyrazoles in Agrochemicals
The pyrazole ring is a critical pharmacophore in modern agrochemical discovery. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. Numerous commercially successful pesticides, including herbicides, fungicides, and insecticides, are based on a pyrazole core. The introduction of a benzyloxy group at the N1 position and an iodine atom at the C4 position of the pyrazole ring provides a synthetically versatile platform for the generation of novel agrochemical candidates. The benzyloxy group can influence the compound's lipophilicity and metabolic stability, while the iodo group serves as a convenient handle for a variety of cross-coupling reactions to introduce diverse functionalities.
Key Synthetic Intermediate: this compound
This compound is a key building block for the synthesis of 4-substituted 1-(benzyloxy)pyrazole derivatives. The iodine atom at the 4-position is particularly amenable to functionalization through various modern synthetic methodologies, allowing for the construction of libraries of compounds for biological screening.
Synthesis of this compound
A robust synthesis of this compound has been reported, starting from 1-hydroxypyrazole. The synthesis involves two main steps:
-
Benzylation of 1-hydroxypyrazole: Reaction of 1-hydroxypyrazole with a benzylating agent (e.g., benzyl bromide) in the presence of a base.
-
Iodination: Regioselective iodination of the resulting 1-(benzyloxy)pyrazole at the 4-position using an iodinating agent such as iodine monochloride.
This two-step process provides the desired intermediate in good overall yield.
Applications in Agrochemical Synthesis: A Gateway to Diverse Scaffolds
The true value of this compound lies in its ability to serve as a precursor to a wide array of more complex molecules with potential agrochemical applications. The C-I bond can be readily converted to a C-C, C-N, C-O, or C-S bond, opening up a vast chemical space for exploration.
Synthesis of 4-Aryl and 4-Heteroaryl-1-(benzyloxy)pyrazoles
A particularly powerful application is the synthesis of 4-aryl and 4-heteroaryl derivatives, which are common motifs in agrochemicals. This can be achieved through transition metal-catalyzed cross-coupling reactions. The general workflow involves an iodine-magnesium exchange followed by a Negishi cross-coupling reaction.
Caption: Workflow for the synthesis of 4-aryl/heteroaryl-1-(benzyloxy)pyrazoles.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the derivatization of this compound.[1]
General Procedure for Iodine-Magnesium Exchange and Reaction with Electrophiles
This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with various electrophiles to introduce functionality at the 4-position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium bromide (i-PrMgBr) solution in THF
-
Electrophile (e.g., aldehyde, ketone, disulfide, etc.)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., EtOAc/heptane mixtures)
Procedure:
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 mmol) in dry THF (1 mL) at 0 °C, add a solution of i-PrMgBr in THF (1.2 mmol) dropwise over 2 minutes.
-
Continue stirring at 0 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Add the desired electrophile (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Add water (5 mL) to dissolve any precipitate.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Table 1: Examples of 4-Substituted 1-(Benzyloxy)pyrazoles Synthesized via Grignard Reaction
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 1-(Benzyloxy)-4-(hydroxy(phenyl)methyl)-1H-pyrazole | 85 |
| 2 | Acetone | 1-(Benzyloxy)-4-(2-hydroxypropan-2-yl)-1H-pyrazole | 78 |
| 3 | Dimethyl disulfide | 1-(Benzyloxy)-4-(methylthio)-1H-pyrazole | 92 |
| 4 | Iodine | This compound (starting material) | >95 (recovered) |
General Procedure for Negishi Cross-Coupling to Synthesize 4-Aryl- and 4-Heteroaryl-1-(benzyloxy)pyrazoles
This protocol outlines the synthesis of 4-aryl and 4-heteroaryl derivatives via a palladium-catalyzed Negishi cross-coupling reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium bromide (i-PrMgBr) solution in THF
-
Zinc chloride (ZnCl2) solution in THF
-
Aryl or heteroaryl halide (Ar-X or Het-X)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Grignard Formation: To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 mmol) in dry THF (1 mL) at 0 °C, add a solution of i-PrMgBr in THF (1.2 mmol) dropwise. Stir at 0 °C for 1 hour.
-
Transmetalation: Add a solution of ZnCl2 in THF (1.2 mmol) to the Grignard reagent at 0 °C and stir for 30 minutes.
-
Cross-Coupling: To the resulting organozinc reagent, add the aryl or heteroaryl halide (1.0 mmol) and the palladium catalyst (e.g., 5 mol % Pd(PPh3)4).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Examples of 4-Aryl/Heteroaryl-1-(benzyloxy)pyrazoles via Negishi Coupling
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | Bromobenzene | 1-(Benzyloxy)-4-phenyl-1H-pyrazole | 75 |
| 2 | 2-Bromopyridine | 1-(Benzyloxy)-4-(pyridin-2-yl)-1H-pyrazole | 68 |
| 3 | 4-Bromoanisole | 1-(Benzyloxy)-4-(4-methoxyphenyl)-1H-pyrazole | 82 |
Potential Agrochemical Targets and Signaling Pathways
Derivatives of this compound can be designed to target various enzymes and receptors in pests and weeds. For instance, many pyrazole-based herbicides are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants. Inhibition of this enzyme leads to bleaching of the plant tissues and eventual death.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodopyrazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The synthesis of substituted pyrazoles is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1] This document outlines detailed experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, key reaction parameters, and data to facilitate the efficient synthesis of a wide range of 4-substituted pyrazole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of 4-Iodopyrazoles
4-Iodopyrazole is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[1][2][3] The general reactivity trend for halopyrazoles in these reactions is I > Br > Cl.[2][3][4] While this high reactivity can lead to milder reaction conditions and shorter reaction times, it can also increase the propensity for side reactions like dehalogenation, particularly in Suzuki-Miyaura couplings.[2] Careful selection of the catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[1]
Core Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 4-iodopyrazole and organoboron compounds.[1]
General Experimental Protocol (Conventional Heating):
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[5]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[5]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
General Experimental Protocol (Microwave Irradiation):
-
In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[5]
-
Add the XPhos Pd G2 pre-catalyst (2 mol%).[5]
-
Add a degassed 3:1 mixture of ethanol and water.[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.[5]
-
After cooling, work up the reaction as described in the conventional heating protocol.[5]
Data Summary for Suzuki-Miyaura Coupling:
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | High | Rapid reaction times (5-12 min).[1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | Effective for a variety of arylboronic acids.[6] |
| XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | High | Modern, highly active pre-catalyst.[5] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | Standard catalyst, may require higher temperatures.[5] |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 4-iodopyrazole.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the synthesis of 4-alkenyl-1H-pyrazoles through the coupling of 1-protected-4-iodo-1H-pyrazoles with various alkenes.[7]
General Experimental Protocol:
-
In a reaction vessel, combine the 1-protected-4-iodopyrazole (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), and a suitable ligand such as P(OEt)₃ (4 mol%).[7]
-
Add a base (e.g., Et₃N, 2.0 equiv.) and a solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere at 100 °C.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Data Summary for Heck-Mizoroki Reaction:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | P(OEt)₃ was found to be a suitable ligand.[4][7] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles by reacting 4-iodopyrazole with a terminal alkyne.[2] 4-Iodopyrazole is generally the preferred substrate for this reaction due to its high reactivity.[2]
General Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[5]
-
Add a solvent that also acts as a base (e.g., triethylamine).[4][5]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[5]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[5]
-
Purify the residue by column chromatography to yield the desired product.[5]
Data Summary for Sonogashira Coupling:
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | Room Temp. | A classic and reliable system with mild reaction conditions.[4][5] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | Highly active ligand allows for lower catalyst loading.[4] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | Example of a copper-free Sonogashira system.[4] |
Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, producing 4-aminopyrazoles.[8] The choice of catalyst system is crucial and depends on the nature of the amine coupling partner.[8] For alkylamines with β-hydrogens, copper-catalyzed Ullmann-type coupling may be more effective to avoid β-hydride elimination.[5]
General Experimental Protocol (for amines lacking β-hydrogens):
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole derivative (1.0 equiv), the amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (KOtBu) (2.0 equiv).[8]
-
Add anhydrous, degassed solvent (e.g., xylene or toluene).[8]
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.[8]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography.[8]
Data Summary for Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Notes |
| Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene or Toluene | Effective for amines lacking β-hydrogens.[8] |
| CuI | 2-isobutyrylcyclohexanone | KOtBu | DMF | More effective for alkylamines with β-hydrogens.[8][9] |
Troubleshooting Common Issues
-
Low or No Product Formation: This can be due to catalyst inactivity, inappropriate ligand choice, or incorrect base selection. Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst like XPhos Pd G2. Ensure all solvents and reagents are thoroughly degassed. For pyrazole substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[5]
-
Dehalogenation: This is a common side reaction, especially with the highly reactive 4-iodopyrazole in Suzuki couplings.[2] To minimize this, ensure anhydrous conditions by using dry solvents and reagents under an inert atmosphere.[5] In some cases, switching to the corresponding 4-bromopyrazole may reduce this side reaction.[2][5]
These protocols and data provide a solid foundation for researchers to develop and optimize palladium-catalyzed cross-coupling reactions with 4-iodopyrazoles for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring via 1-(Benzyloxy)-4-iodo-1H-pyrazole
Abstract
The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science. Functionalization of the pyrazole ring is crucial for modulating the physicochemical and biological properties of resulting compounds. 1-(Benzyloxy)-4-iodo-1H-pyrazole serves as a versatile and key intermediate for introducing a wide range of substituents at the C4-position. The benzyloxy protecting group offers stability during various transformations and can be readily removed under specific conditions. The carbon-iodine bond at the 4-position is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, as well as iodine-metal exchange for subsequent reactions with electrophiles. These application notes provide detailed protocols for the synthesis of 4-substituted 1-(benzyloxy)pyrazoles and their subsequent deprotection, supported by quantitative data and visual workflows.
Introduction
Pyrazole derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce functional groups onto the pyrazole core is paramount for the development of novel molecular entities with desired properties. This compound has emerged as a strategic building block for this purpose. The N-benzyloxy group protects the pyrazole nitrogen from unwanted side reactions and can be cleaved post-functionalization. The iodo-substituent at the C4-position provides a reactive handle for various synthetic transformations, including iodine-magnesium exchange followed by reaction with electrophiles and several palladium-catalyzed cross-coupling reactions such as Negishi, Suzuki-Miyaura, Sonogashira, and Stille couplings. This document outlines key applications and provides detailed experimental procedures for utilizing this versatile intermediate.
Data Presentation
Table 1: Iodine-Magnesium Exchange and Reaction with Electrophiles
This table summarizes the yields of 4-substituted 1-(benzyloxy)pyrazoles obtained through iodine-magnesium exchange of this compound followed by reaction with various electrophiles.[1]
| Entry | Electrophile | Product | Yield (%) |
| 1 | DMF | 1-(Benzyloxy)-1H-pyrazole-4-carbaldehyde | 85 |
| 2 | PhCHO | 1-(Benzyloxy)-4-(phenyl(hydroxy)methyl)-1H-pyrazole | 81 |
| 3 | PhCOCl | 1-(Benzyloxy)-4-benzoyl-1H-pyrazole | 75 |
| 4 | (PhS)₂ | 1-(Benzyloxy)-4-(phenylthio)-1H-pyrazole | 88 |
| 5 | Me₃SiCl | 1-(Benzyloxy)-4-(trimethylsilyl)-1H-pyrazole | 83 |
| 6 | Ph₂PCl, then O₂ | 1-(Benzyloxy)-4-(diphenylphosphoryl)-1H-pyrazole | 72 |
Table 2: Palladium-Catalyzed Negishi Cross-Coupling of 1-(Benzyloxy)pyrazol-4-ylzinc Chloride
This table presents the yields of 4-aryl- and 4-heteroaryl-substituted 1-(benzyloxy)pyrazoles via Negishi cross-coupling.[1]
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-(Benzyloxy)-4-(4-methoxyphenyl)-1H-pyrazole | 92 |
| 2 | 4-Iodotoluene | 1-(Benzyloxy)-4-(p-tolyl)-1H-pyrazole | 85 |
| 3 | Iodobenzene | 1-(Benzyloxy)-4-phenyl-1H-pyrazole | 81 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Benzyloxy)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 71 |
| 5 | 4-Iodoaniline | 1-(Benzyloxy)-4-(4-aminophenyl)-1H-pyrazole | 62 |
| 6 | Methyl 4-iodobenzoate | Methyl 4-(1-(benzyloxy)-1H-pyrazol-4-yl)benzoate | 88 |
| 7 | 4-Iodonitrobenzene | 1-(Benzyloxy)-4-(4-nitrophenyl)-1H-pyrazole | 78 |
| 8 | 2-Iodothiophene | 1-(Benzyloxy)-4-(thiophen-2-yl)-1H-pyrazole | 89 |
| 9 | 3-Iodothiophene | 1-(Benzyloxy)-4-(thiophen-3-yl)-1H-pyrazole | 75 |
| 10 | 2-Bromopyridine | 1-(Benzyloxy)-4-(pyridin-2-yl)-1H-pyrazole | 57 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the two-step synthesis of the title compound starting from 1-hydroxypyrazole.[1]
Step 1: Benzylation of 1-Hydroxypyrazole
-
Dissolve 1-hydroxypyrazole (1.0 equiv) and N-ethyldiisopropylamine (1.0 equiv) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.
-
Add benzyl bromide (1.0 equiv) and stir the reaction mixture at room temperature for 16 hours.
-
Add 1 M NaOH solution and extract the mixture with CH₂Cl₂ (3x).
-
Wash the combined organic phase with 1 M NaOH and water, dry over MgSO₄, and concentrate in vacuo to obtain crude 1-(benzyloxy)pyrazole.
Step 2: Iodination of 1-(Benzyloxy)pyrazole
-
Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃).
-
Add K₂CO₃ (3.0 equiv).
-
Add a solution of iodine monochloride (3.0 equiv) in CHCl₃.
-
Stir the mixture for 12 hours at room temperature.
-
Quench the reaction with 1 M Na₂SO₃ solution and extract with CH₂Cl₂ (3x).
-
Dry the combined organic phase over MgSO₄ and evaporate the solvent.
-
Purify the crude product by low-temperature recrystallization from ethyl acetate/heptane to afford this compound.
Protocol 2: Iodine-Magnesium Exchange and Reaction with Electrophiles
This protocol details the formation of a Grignard reagent and its subsequent reaction with an electrophile.[1]
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 equiv) in dry THF at 0 °C, add isopropylmagnesium bromide (i-PrMgBr) in THF (1.2 equiv) over 2 minutes.
-
Continue stirring for 1 hour at 0 °C.
-
Add the desired electrophile (1.5 equiv).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., Et₂O or CH₂Cl₂) (3x).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes the coupling of the pyrazole substrate with aryl or heteroaryl halides.[1]
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 equiv) in THF at 0 °C, add i-PrMgBr in THF (1.2 equiv) over 2 minutes.
-
Stir for 1 hour at 0 °C.
-
Add ZnCl₂ in THF (1.5 equiv) and stir for 1 hour at room temperature.
-
Add the aryl/heteroaryl halide (1.5 equiv) and Pd(PPh₃)₄ (0.02 equiv) in DMF.
-
Heat the mixture to 80 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl.
-
Add water to dissolve any precipitate and extract with Et₂O (3x).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling (Adapted)
This is an adapted general protocol for the Suzuki-Miyaura coupling.[2]
-
In a sealed tube, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 10-15 minutes.
-
Heat the reaction at 80-120 °C for 2-18 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 5: General Procedure for Sonogashira Coupling (Adapted)
This is an adapted general protocol for the Sonogashira coupling.[2]
-
In a suitable flask, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add a suitable solvent, such as triethylamine, and stir under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 6: N-Benzyloxy Group Deprotection
This protocol describes the cleavage of the N-O bond to yield the N-H pyrazole.
-
Dissolve the 4-substituted 1-(benzyloxy)pyrazole (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst, such as 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrazole.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of diverse 4-substituted pyrazoles. The methodologies presented herein, including iodine-magnesium exchange and palladium-catalyzed cross-coupling reactions, provide robust and high-yielding pathways to a wide array of functionalized pyrazole derivatives. The straightforward deprotection of the benzyloxy group further enhances the utility of this building block in the fields of drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzyloxy)-4-iodo-1H-pyrazole
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Benzyloxy)-4-iodo-1H-pyrazole. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective synthesis is a two-step process. First, 1-hydroxypyrazole undergoes N-benzylation to form 1-(benzyloxy)pyrazole. This intermediate is then subjected to electrophilic iodination at the C-4 position to yield the final product, this compound.[1]
Q2: What are the most critical factors affecting the overall yield?
The overall yield is highly dependent on the efficiency of both the N-benzylation and the iodination steps. Key factors include the choice of base and solvent in the benzylation step, ensuring anhydrous conditions, and the selection of a sufficiently reactive iodinating agent for the second step.[1][2]
Q3: What are the typical byproducts or impurities encountered in this synthesis?
Common byproducts include unreacted starting materials, regioisomers such as 5-iodopyrazoles (though less common with electrophilic substitution), and di-iodinated pyrazoles.[2][3] The formation of di- and tri-iodinated products can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.[2]
Q4: Why is N-protection of the pyrazole necessary before iodination?
While N-H pyrazoles can be iodinated directly, using the benzyloxy group serves two purposes. It acts as a protecting group, which can improve solubility and modify the ring's reactivity.[2] More importantly, in this specific synthesis starting from 1-hydroxypyrazole, the benzylation step is integral to forming the desired N-O bond.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the N-Benzylation Step
-
Question: I am experiencing a low yield during the initial N-benzylation of 1-hydroxypyrazole. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step often stem from incomplete deprotonation of the hydroxyl group or side reactions.
-
Sub-optimal Base/Conditions: The choice of base is critical. A strong base like sodium hydride (NaH) is typically used to ensure complete deprotonation.[4] It is crucial to use anhydrous solvents (e.g., DMF, THF) as the presence of water will quench the base.
-
Reagent Quality: Ensure the benzyl halide (e.g., benzyl bromide) is pure and not degraded. The sodium hydride should be fresh; use a new container of 60% dispersion in mineral oil and wash with anhydrous hexane before use if necessary.
-
Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to control the reaction, after which it can be allowed to warm to room temperature.[4]
-
Issue 2: Low Yield or Incomplete Conversion in the Iodination Step
-
Question: My iodination of 1-(benzyloxy)pyrazole is sluggish, resulting in a low yield of the desired 4-iodo product. How can I drive the reaction to completion?
-
Answer: Incomplete iodination is typically due to the reactivity of the iodinating agent or the reaction conditions.
-
Iodinating Agent: For the electron-rich 1-(benzyloxy)pyrazole ring, a highly reactive iodinating agent is effective. Iodine monochloride (ICl) is reported to give high yields.[1] If using molecular iodine (I₂), an oxidizing agent such as ceric ammonium nitrate (CAN) or hydrogen peroxide may be required to increase its electrophilicity.[2][3] N-Iodosuccinimide (NIS) in the presence of an acid catalyst is another strong alternative.[3]
-
Reaction Monitoring: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[3][5]
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a significant excess can lead to the formation of di-iodinated byproducts.[2] A slight excess (e.g., 1.1 to 1.5 equivalents) is often optimal.
-
Issue 3: Formation of Multiple Products (Low Purity)
-
Question: My final product is impure, showing multiple spots on TLC. How can I improve the purity and minimize side products?
-
Answer: The formation of multiple products is often due to over-iodination or the presence of unreacted starting materials.
-
Regioselectivity: Electrophilic substitution on the pyrazole ring strongly favors the 4-position, so regioisomers are typically not the main issue with this substrate.[2][3] However, if you are using a method involving lithiation, be aware that this can lead to the 5-iodo isomer.[6]
-
Over-iodination: To prevent di-iodination, use a stoichiometric amount of the iodinating agent and monitor the reaction to stop it once the mono-iodinated product is dominant.[5]
-
Purification Strategy: Effective purification is key. Column chromatography on silica gel is generally effective for separating the desired product from starting materials and byproducts.[2] A wash with an aqueous solution of sodium thiosulfate or sodium bisulfite during the workup can remove excess iodine.[5]
-
Quantitative Data Summary
For researchers considering different reaction conditions, the following tables summarize key quantitative data.
Table 1: Comparison of Iodination Conditions for Pyrazole Derivatives
| Iodinating Agent/System | Substrate Example | Solvent | Temperature | Yield (%) | Reference |
| ICl (3 equiv.) | 1-(Benzyloxy)pyrazole | CH₂Cl₂ | 0 °C to RT | 81% (overall for 2 steps) | [1] |
| I₂ / CAN | 1-Aryl-3-CF₃-pyrazole | MeCN | 80 °C | 78-81% | [2] |
| NIS / TFA | 1-Aryl-pyrazole | Acetic Acid | 80 °C | 65% | [2] |
| I₂ / H₂O₂ | Pyrazole | Water | Room Temp. | 85.6% | [5] |
Table 2: General Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl bromide | NaH | THF | Room Temp. | 87% | [7] |
| Benzyl bromide | Cs₂CO₃ | Toluene | 110 °C | Not specified | N/A |
| Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 77% | [8] |
Experimental Protocols
Protocol: Two-Step Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[1]
Step 1: Synthesis of 1-(Benzyloxy)pyrazole
-
Preparation: To a stirred suspension of sodium hydride (60% in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 1-hydroxypyrazole (1.0 equivalent) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction at 0 °C with the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(benzyloxy)pyrazole is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Preparation: Dissolve the crude 1-(benzyloxy)pyrazole (1.0 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Iodination: Cool the solution to 0 °C and add iodine monochloride (ICl) (1.0 to 1.5 equivalents) dropwise. Caution: ICl is corrosive and reacts with moisture.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears. Extract the product with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography using an appropriate eluent (e.g., EtOAc/heptane) to yield this compound as a solid.[1]
Visualizations
The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting common issues.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Iodination of 1-(Benzyloxy)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 1-(benzyloxy)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 1-(benzyloxy)pyrazole?
The electrophilic iodination of 1-(benzyloxy)pyrazole is expected to be highly regioselective for the C4 position of the pyrazole ring. This is due to the electronic properties of the pyrazole nucleus, which direct electrophilic attack to this position.
Q2: Which iodinating agents are commonly used for this transformation?
Several iodinating systems can be employed, each with its own advantages. Common reagents include:
-
Iodine Monochloride (ICl): A reactive and effective reagent for the C4 iodination.[1]
-
Molecular Iodine with an Oxidant: This is a cost-effective and common method. Oxidants like hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or iodic acid (HIO₃) are used to generate the electrophilic iodine species in situ.
-
N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent, sometimes used with an acid catalyst.[2]
Q3: Why is a base, such as lithium carbonate (Li₂CO₃), often included in reactions with ICl?
When using iodine monochloride (ICl), hydrochloric acid (HCl) is generated as a byproduct. This acid can lead to unwanted side reactions, such as the cleavage of the N-benzyloxy group or other acid-sensitive functionalities. A base like lithium carbonate is added to neutralize the in-situ generated HCl, thereby preventing these side reactions and improving the yield of the desired product.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodination of 1-(benzyloxy)pyrazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to 4-iodo-1-(benzyloxy)pyrazole | 1. Insufficiently reactive iodinating agent.2. Suboptimal reaction temperature.3. Short reaction time. | 1. Switch to a more reactive iodinating agent (e.g., ICl if using I₂/oxidant).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Multiple Products (Complex Mixture) | 1. Reaction conditions are too harsh.2. Absence of a necessary additive (e.g., a base with ICl).3. Incorrect solvent. | 1. Lower the reaction temperature.2. If using ICl, ensure an adequate amount of a base like Li₂CO₃ is present.[3][4]3. Screen different solvents to improve reaction selectivity. |
| Presence of a Significant Amount of Non-Iodinated 1-(Benzyloxy)pyrazole in the Product Mixture | 1. Incomplete reaction.2. Reversibility of the iodination under acidic conditions.3. Competing non-iodination pathway. | 1. Increase the stoichiometry of the iodinating agent or extend the reaction time.2. Ensure acidic byproducts are neutralized, especially if using ICl.3. This has been observed as a major side product in some cases with electron-rich substrates; optimizing the iodinating agent and conditions is key.[3] |
| Formation of Di-iodinated Byproducts | Overly reactive iodinating conditions or prolonged reaction time. | 1. Reduce the stoichiometry of the iodinating agent.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it once the mono-iodinated product is maximized. |
| Evidence of N-O Bond Cleavage (Presence of Benzyl Alcohol or Benzaldehyde) | 1. The N-O bond of the benzyloxy group can be sensitive to acidic or strongly oxidative conditions. | 1. If using ICl, ensure a base is present to neutralize HCl.[3][4]2. Consider a milder iodinating system like NIS.3. Avoid excessively high temperatures. |
| Iodination on the Benzyl Ring | The benzyl group can undergo electrophilic aromatic substitution, especially if activated. | 1. Use a more regioselective iodinating agent that favors the pyrazole ring.2. Optimize reaction conditions (lower temperature, shorter time) to minimize this side reaction. |
Summary of Common Iodination Methods and Yields
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95 | C4[1] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100 | C4[5] |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | C4[1][6] |
| N-Iodosuccinimide | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4[1] |
Experimental Protocols
Protocol 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted for 1-(benzyloxy)pyrazole based on procedures for similar substrates.[3][4]
Materials:
-
1-(Benzyloxy)pyrazole
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(benzyloxy)pyrazole (1.0 mmol) in dichloromethane (10 mL).
-
Add lithium carbonate (2.0 mmol).
-
To this stirred suspension, add a solution of iodine monochloride (1.2 mmol) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general method for the iodination of pyrazoles using NIS.[2]
Materials:
-
1-(Benzyloxy)pyrazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) (catalytic amount)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(benzyloxy)pyrazole (1.0 mmol) in the chosen solvent (10 mL).
-
Add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of the acid.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualized Workflows and Troubleshooting
Caption: A generalized experimental workflow for the iodination of 1-(benzyloxy)pyrazole.
Caption: A decision tree for troubleshooting common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Benzyloxy)-4-iodo-1H-pyrazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1-(Benzyloxy)-4-iodo-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your experimental work.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials such as 1-(benzyloxy)pyrazole, regioisomers like 1-(benzyloxy)-5-iodo-1H-pyrazole, and di-iodinated byproducts. Residual iodinating reagents and their byproducts may also be present.
Q2: My purified this compound shows low stability. What could be the cause?
A2: Iodinated pyrazoles can be sensitive to light and air. It is crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. The presence of residual acidic or basic impurities from the purification process can also contribute to degradation.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical for successful recrystallization.
Q4: What are the key parameters to consider for successful column chromatography purification?
A4: The choice of stationary phase (silica gel is common), the eluent system, the column dimensions, and the loading technique are all critical. A well-chosen eluent system should provide a good separation of the desired product from its impurities on a Thin Layer Chromatography (TLC) plate before attempting column chromatography.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | - The compound is still on the column. - The compound is co-eluting with impurities. - The compound is degrading on the silica gel. | - Increase the polarity of the eluent to ensure all the compound has eluted. Check fractions with TLC. - Optimize the eluent system using TLC to achieve better separation. A shallower gradient or isocratic elution might be necessary. - Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent system. Perform a quick filtration through a pad of silica first to assess stability. |
| Product is an oil instead of a solid after purification | - Presence of residual solvent. - The product is inherently an oil at room temperature. - Presence of impurities that are oils. | - Ensure the product is thoroughly dried under high vacuum. - Confirm the melting point of the pure compound from literature. If it is low, it may exist as an oil. - Re-purify the product using a different method (e.g., recrystallization if column chromatography was used) to remove oily impurities. |
| Recrystallization yields no crystals | - The solution is not supersaturated. - The compound has a high solubility in the chosen solvent even at low temperatures. | - Concentrate the solution by slowly evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Try a different solvent or a mixed solvent system. |
| Multiple spots on TLC after purification | - Incomplete separation during chromatography. - Decomposition of the product on the TLC plate or during storage. | - Re-run the column with a more optimized eluent system. - Re-spot the TLC plate and run it immediately. Analyze the sample by another method (e.g., LC-MS) to confirm purity and stability. |
Quantitative Data Presentation
The following table summarizes typical data for the purification of iodopyrazole derivatives. Please note that specific yields and purity levels for this compound may vary depending on the scale of the reaction and the specific experimental conditions.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Flash Column Chromatography | Silica Gel / Ethyl Acetate in Heptane (Gradient) | 70-90 | >95 | Good for removing a wide range of impurities. The gradient should be optimized based on TLC analysis. |
| Recrystallization | Ethyl Acetate / Heptane | 60-80 | >98 | Effective for removing impurities with different solubility profiles. Slow cooling is crucial for obtaining pure crystals. |
| Preparative HPLC | C18 column / Acetonitrile in Water (Gradient) | 50-70 | >99 | Provides very high purity but may be less suitable for large-scale purifications due to cost and solvent consumption. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Start the elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in heptane) and gradually increase the polarity (e.g., to 20% ethyl acetate in heptane) based on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add a less polar solvent, such as heptane, to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Iodopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodopyrazoles in cross-coupling reactions. The following information is designed to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 4-iodopyrazole is resulting in low or no product yield. What are the primary causes and how can I troubleshoot this?
Low or nonexistent yields in cross-coupling reactions involving 4-iodopyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.[1][2]
-
Inappropriate Ligand Choice: The selected ligand may not be suitable for the 4-iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.
-
Incorrect Base Selection: The base may be too weak or poorly soluble in the reaction medium.
-
Low Reaction Temperature: The temperature might be insufficient for the oxidative addition step, which is often the rate-limiting step.[3]
Q2: I'm observing significant dehalogenation of my 4-iodopyrazole, leading to the formation of a pyrazole byproduct. How can I minimize this side reaction?
Dehalogenation is a common side reaction, particularly with electron-rich iodopyrazoles.[3]
Strategies to Minimize Dehalogenation:
-
Substrate Choice: If synthetically feasible, consider using the corresponding 4-bromo- or 4-chloropyrazoles, as they are generally less prone to dehalogenation.[3]
-
N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen with groups like Boc or trityl can significantly reduce dehalogenation.[3][4]
-
Base and Solvent Selection: The choice of base is critical. Milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are often less likely to promote dehalogenation compared to stronger bases.[1][3] In Suzuki reactions, adding a small amount of water when using an anhydrous base like K₃PO₄ can sometimes be beneficial.[3]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can favor the desired cross-coupling pathway over dehalogenation.[3]
Q3: How can I prevent the formation of homo-coupling byproducts in my reaction?
Homo-coupling, such as the formation of biphenyls from boronic acids in Suzuki reactions or diynes in Sonogashira reactions, diminishes the yield of the desired product.[3]
Prevention Strategies:
-
Strict Anaerobic Conditions: Oxygen can promote oxidative homo-coupling. Therefore, thorough degassing of all solvents and reagents is crucial.[3]
-
Catalyst System:
-
For Sonogashira couplings, consider a "copper-free" protocol, as the copper(I) co-catalyst can facilitate the oxidative homo-coupling of terminal alkynes (Glaser coupling).[3]
-
In Suzuki reactions, using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize the presence of Pd(II), which can drive homo-coupling.[3]
-
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent issue in cross-coupling reactions. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Catalyst Deactivation or Decomposition
A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black," which indicates that the active Pd(0) catalyst has agglomerated.[2]
Potential Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[3][5] |
| Impurities in Reagents/Solvents | Use high-purity reagents and anhydrous solvents.[5] |
| Excessively High Reaction Temperatures | Optimize the reaction temperature; higher temperatures can sometimes lead to faster decomposition.[2] |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands that can stabilize the active palladium(0) species.[2] |
Quantitative Data Summary
The optimal catalyst loading is a balance between reaction efficiency and cost. For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2]
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of 4-Iodopyrazole
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | 2-5 | K₂CO₃ | Dioxane/Water (4:1) | 80-110 | Varies |
| XPhos Pd G2 | - | 2 | K₂CO₃ | Ethanol/Water (3:1) | 120 (MW) | High |
| Pd(PPh₃)₄ | - | 2 | Cs₂CO₃ | DME/Water | 90 (MW) | High |
Data compiled from multiple sources for illustrative purposes.[1][6][7]
Table 2: Typical Conditions for Various Cross-Coupling Reactions with 4-Iodopyrazoles
| Reaction Type | Catalyst System | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 80-110°C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Room Temp. |
| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene/Toluene | 80-110°C |
| C-O Coupling | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | KᵗBuO | Alcohol | 130°C (MW) |
This table provides general starting conditions. Optimization is often necessary.[1][6][8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[1]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[1]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[1]
-
Add the XPhos Pd G2 pre-catalyst (2 mol%).[3]
-
Add a degassed 3:1 mixture of ethanol and water.[3]
-
Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.[1][3]
-
After cooling, work up the reaction as described in Protocol 1.[1]
Protocol 3: General Procedure for Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1][6]
-
Add the solvent and base (e.g., triethylamine).[1]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[1]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography.[1]
Catalyst Selection Logic
The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following diagram illustrates a simplified decision-making process.
Caption: Simplified catalyst selection guide for common cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
preventing deiodination of 1-(Benzyloxy)-4-iodo-1H-pyrazole
Technical Support Center: 1-(Benzyloxy)-4-iodo-1H-pyrazole
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during its use, with a primary focus on preventing unwanted deiodination and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem?
A1: Deiodination is the chemical process where the iodine atom is cleaved from the pyrazole ring and typically replaced by a hydrogen atom, resulting in the formation of 1-(Benzyloxy)-1H-pyrazole as a byproduct. This is a significant issue because it reduces the yield of the desired product, complicates the purification process, and consumes valuable starting material. The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, making aryl iodides susceptible to this side reaction under various experimental conditions.[1][2]
Q2: What are the primary causes of deiodination for this compound?
A2: The main factors that can induce deiodination in this compound, particularly during cross-coupling reactions, include:
-
High Reaction Temperatures: Elevated temperatures can provide sufficient energy to cleave the relatively weak C-I bond.[1][3]
-
Light Exposure: Like many aryl iodides, this compound can be light-sensitive. UV light can initiate radical chain reactions that lead to deiodination.[1]
-
Choice of Base: Strong bases (e.g., sodium tert-butoxide) can promote hydrodehalogenation pathways.[1]
-
Catalyst System: In palladium-catalyzed reactions, the choice of ligand and the stability of the palladium precursor are critical. Suboptimal ligand choice can lead to side reactions, including radical pathways that cause deiodination.[1][4]
-
Presence of Oxygen: An inert atmosphere is crucial, as oxygen can lead to catalyst decomposition and promote radical-mediated deiodination.[1]
Q3: How stable is the 1-(Benzyloxy) N-O bond in this molecule?
A3: The N-O bond in N-alkoxy pyrazoles is a potential site of instability. N-O single bonds are relatively weak (average energy ~57 kcal/mol) and can be cleaved under certain conditions, such as in the presence of transition-metal catalysts or under radical conditions.[5][6][7] While generally more stable than the C-I bond, researchers should be aware of potential N-O bond cleavage, which would lead to different sets of byproducts.
Q4: How should this compound be stored to ensure its stability?
A4: To maintain the integrity of the compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container must be tightly sealed to protect it from light, moisture, and air. For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the common issue of deiodination when using this compound in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Issue: My reaction shows significant formation of the deiodinated byproduct, 1-(Benzyloxy)-1H-pyrazole, and a low yield of the desired coupled product.
Question: What aspects of my reaction setup should I investigate first?
Answer: Start by systematically evaluating the following four critical parameters: Reaction Temperature , Catalyst System (Palladium Source & Ligand) , Base , and Atmosphere .
► Troubleshooting by Parameter
1. Reaction Temperature
-
Problem: The temperature might be too high, promoting thermal C-I bond cleavage.[1][3]
-
Solution: Lower the reaction temperature. Start with milder conditions (e.g., 60–80 °C) and monitor the reaction progress. A balance must be struck between achieving a reasonable reaction rate and minimizing thermal decomposition.
2. Catalyst & Ligand System
-
Problem: The palladium catalyst or ligand may be promoting side reactions. Some ligands can facilitate radical pathways or may not be effective at promoting the desired reductive elimination step over deiodination.[1][4]
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands are known to stabilize the palladium center and accelerate the desired cross-coupling pathway, outcompeting deiodination.[1] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[8]
-
Catalyst Precursor: Use a stable, well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure the active catalytic species is generated cleanly.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side products. Try optimizing the loading, starting from 1-2 mol %.
-
3. Base Selection
-
Problem: A strong base, such as NaOtBu or KOtBu, can increase the rate of deiodination.[1]
-
Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are often effective in cross-coupling while minimizing deiodination.
4. Reaction Atmosphere & Solvents
-
Problem: The presence of oxygen can degrade the catalyst and initiate radical deiodination pathways.[1]
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
Degassing: Thoroughly degas all solvents and liquid reagents before use. The "freeze-pump-thaw" method (3 cycles) is highly effective.
-
Solvent Purity: Use anhydrous, high-purity solvents, as water and other impurities can interfere with the catalytic cycle.
-
Data Presentation
The following table provides an illustrative example of how to track results when optimizing a Suzuki coupling reaction to minimize deiodination.
| Entry | Ligand (1.5 eq) | Base (2.0 eq) | Temp (°C) | Yield of Product (%) | Yield of Deiodination (%) |
| 1 | PPh₃ | KOtBu | 100 | 35 | 58 |
| 2 | PPh₃ | K₃PO₄ | 100 | 55 | 30 |
| 3 | XPhos | K₃PO₄ | 100 | 85 | 10 |
| 4 | XPhos | K₃PO₄ | 80 | 92 | <5 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol: Optimized Suzuki Coupling to Minimize Deiodination
This protocol provides a general methodology for coupling this compound with an arylboronic acid, incorporating best practices to prevent side reactions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (1 mol %) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol %)
-
XPhos ligand (2.5 mol %)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/Water mixture)
-
Schlenk flask or reaction vial with a septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄ under a positive pressure of inert gas.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via cannula or syringe.
-
Degassing (Optional but Recommended): Briefly bubble inert gas through the stirred reaction mixture for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) with vigorous stirring. Protect the vessel from light by wrapping it in aluminum foil.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Deiodination
Caption: Troubleshooting workflow for diagnosing and resolving deiodination issues.
Diagram 2: Competing Reaction Pathways
Caption: Desired cross-coupling pathway vs. competing deiodination/degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 7. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Iodine-Magnesium Exchange Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with iodine-magnesium exchange reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My iodine-magnesium exchange reaction is not starting. What are the common causes and how can I initiate it?
Failure to initiate is a frequent issue, often related to the magnesium surface or reaction conditions.
-
Possible Cause: Inactive Magnesium Surface. Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1]
-
Troubleshooting Steps:
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings in the reaction flask with a glass rod under an inert atmosphere to expose a fresh surface.[2]
-
Chemical Activation with Iodine: Add a small crystal of iodine to the magnesium turnings. The disappearance of the characteristic purple or brown color of iodine is an indicator of magnesium activation.[3][4][5]
-
Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. The formation of ethylene bubbles indicates activation.[2]
-
Use of Pre-activated Magnesium (Rieke Magnesium): For particularly difficult reactions, consider using commercially available, highly reactive Rieke magnesium.
-
-
-
Possible Cause: Presence of Water or Oxygen. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen, which will quench the reaction.[6][3][7]
-
Troubleshooting Steps:
-
Flame-Dry Glassware: Thoroughly flame-dry all glassware under vacuum or a strong flow of inert gas (Argon or Nitrogen) and cool to room temperature under an inert atmosphere.[3]
-
Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[3][7] Ensure all other reagents are free from water.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and execution of the experiment.
-
-
2. My reaction yield is very low. What are the potential side reactions and how can I minimize them?
Low yields can often be attributed to side reactions or suboptimal reaction conditions.
-
Possible Cause: Wurtz-type Homocoupling. A major side reaction is the coupling of the aryl iodide with the newly formed Grignard reagent, leading to a homocoupled biaryl byproduct.[2]
-
Troubleshooting Steps:
-
Slow Addition of Aryl Iodide: Add the aryl iodide solution dropwise to the magnesium suspension to maintain a low concentration of the starting material.[2]
-
Temperature Control: Perform the reaction at a lower temperature to disfavor the coupling reaction.[2] For many iodine-magnesium exchanges, temperatures between -20 °C and 0 °C are effective.
-
Use of iPrMgCl·LiCl (Turbo Grignard): This reagent often improves yields by promoting a faster halogen-magnesium exchange, which can outcompete side reactions.[8][9][10]
-
-
-
Possible Cause: Incomplete Reaction. The reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting aryl iodide.
-
Increase Reaction Time: If the reaction is sluggish, extending the reaction time may improve the yield.
-
Optimize Temperature: While lower temperatures can reduce side reactions, some systems may require gentle heating to proceed at a reasonable rate. Experiment with a slightly higher temperature if the reaction is clean but incomplete.
-
-
-
Possible Cause: Degradation of the Grignard Reagent. The formed Grignard reagent can be unstable, especially at higher temperatures or over long reaction times.
-
Troubleshooting Steps:
-
Use the Grignard Reagent Immediately: Once formed, use the Grignard reagent in the subsequent step without prolonged storage.
-
Maintain Low Temperature: Keep the reaction mixture at a low temperature throughout the process.
-
-
3. I am working with a functionalized aryl iodide, and the reaction is failing or giving complex mixtures. How can I improve chemoselectivity?
Standard Grignard formation conditions are often not compatible with sensitive functional groups like esters, nitriles, or ketones.
-
Possible Cause: Incompatible Functional Groups. The highly basic and nucleophilic Grignard reagent can react with acidic protons or electrophilic functional groups on the starting material or product.
-
Troubleshooting Steps:
-
Use of iPrMgCl·LiCl (Turbo Grignard): This is the reagent of choice for preparing highly functionalized Grignard reagents. The presence of LiCl breaks up magnesium-ate complexes, increasing the reactivity of the Grignard reagent and allowing the exchange to occur at low temperatures where many functional groups are tolerated.[8][10][11]
-
Low Reaction Temperatures: Performing the exchange at very low temperatures (e.g., -40 °C to -78 °C) can often prevent side reactions with sensitive functional groups.[9][12]
-
Protecting Groups: If a functional group is particularly problematic, consider using a suitable protecting group strategy.
-
-
Quantitative Data Summary
The success of an iodine-magnesium exchange reaction is highly dependent on the reaction parameters. The following tables provide a summary of typical conditions and their impact on the reaction outcome.
Table 1: Common Reagents and Solvents
| Reagent/Solvent | Typical Concentration | Role/Comments |
| Aryl Iodide | 0.1 - 1.0 M | Starting material. Purity is crucial. |
| Magnesium | 1.1 - 2.0 equivalents | Typically used in excess. Turnings are common. |
| iPrMgCl·LiCl | 1.0 - 1.3 M in THF | "Turbo Grignard". Enhances reactivity and functional group tolerance.[8] |
| Iodine | Catalytic amount (1-2 crystals) | Activator for magnesium.[3][4] |
| 1,2-Dibromoethane | Catalytic amount | Activator for magnesium.[2] |
| THF | Anhydrous | Common solvent, good for stabilizing the Grignard reagent.[3] |
| Diethyl Ether | Anhydrous | Alternative solvent. |
Table 2: Influence of Temperature and Time on Reaction Outcome
| Temperature Range | Typical Reaction Time | Expected Outcome & Potential Issues |
| -78 °C to -40 °C | 15 min - 2 h | Ideal for substrates with sensitive functional groups. Reaction may be slow. |
| -20 °C to 0 °C | 30 min - 3 h | Good general-purpose range. Balances reaction rate and minimization of side reactions. |
| Room Temperature | 1 - 4 h | Can lead to increased side reactions (e.g., Wurtz coupling) and decomposition. |
| Reflux | 1 - 3 h | Generally not recommended for iodine-magnesium exchange due to the high reactivity of aryl iodides and the potential for side reactions and reagent decomposition.[3] |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Magnesium Exchange using iPrMgCl·LiCl
This protocol is suitable for the preparation of functionalized arylmagnesium reagents.
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a strong stream of argon or nitrogen. Allow the flask to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Reaction Initiation: Under a positive flow of inert gas, add the aryl iodide (1.0 equivalent) as a solution in anhydrous THF (to achieve a final concentration of ~0.5 M).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.
-
Addition of iPrMgCl·LiCl: Slowly add a solution of iPrMgCl·LiCl (1.1 equivalents, typically 1.3 M in THF) dropwise via syringe, while monitoring the internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature for the recommended time (see Table 2). Monitor the consumption of the aryl iodide by TLC or GC analysis of quenched aliquots.
-
Subsequent Reaction: Once the exchange is complete, the resulting Grignard reagent is ready to be used in the next step.
Protocol 2: Troubleshooting a Failed Initiation (Iodine Activation)
-
Initial Setup: In a flame-dried and inerted flask, add magnesium turnings (1.2 equivalents).
-
Iodine Addition: Add a single, small crystal of iodine.
-
Solvent Addition: Add a small portion of the total anhydrous THF.
-
Observation: Gently warm the mixture (a heat gun can be used sparingly) and observe the disappearance of the iodine color. The solution turning from brown/purple to colorless indicates activation.
-
Proceed with Reaction: Once the color has faded, cool the flask to the desired reaction temperature and proceed with the slow addition of the aryl iodide solution as described in Protocol 1.
Visualizations
Caption: A flowchart for troubleshooting common issues in iodine-magnesium exchange reactions.
Caption: A diagram illustrating the key experimental parameters influencing the outcome of an iodine-magnesium exchange.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. reddit.com [reddit.com]
- 8. Isopropylmagnesium chloride-lithium chloride complex | 745038-86-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Pyrazole Functionalization
Welcome to the technical support center for managing temperature in pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges related to reaction temperature.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is giving low yields. Should I increase the temperature?
A1: Not necessarily. While gentle heating can sometimes be beneficial, many N-alkylation reactions proceed efficiently at room temperature.[1] Excessive heat can lead to side reactions or decomposition. A reliable starting point is using potassium carbonate (K₂CO₃) in DMF or DMSO at room temperature.[1] If the reaction is slow, a moderate increase in temperature (e.g., to 80°C) can be tested, but it should be monitored closely.[2][3] Milder, alternative methods, such as acid-catalyzed alkylation with trichloroacetimidates, can proceed at room temperature and avoid the need for strong bases and high heat.[4]
Q2: I'm observing poor regioselectivity (N1 vs. N2 alkylation). How does temperature affect this?
A2: Temperature is a key factor influencing regioselectivity. While steric hindrance is often the primary determinant, temperature can modulate the kinetic versus thermodynamic control of the reaction.[2] In some cases, lower temperatures can enhance selectivity. Tautomeric interconversion rates of the pyrazole ring can be successfully decreased by using dipolar aprotic solvents and low temperatures, which can influence the selectivity of the functionalization.[5] It is crucial to optimize temperature alongside the choice of base and solvent system.[1]
Q3: For C-H functionalization, what is the typical temperature range, and what happens if it's too high?
A3: C-H functionalization reactions on pyrazoles can be very sensitive to temperature. While some transition-metal catalyzed reactions require elevated temperatures to proceed, ideally, these reactions should be performed under mild conditions, such as at room temperature.[6] For instance, a direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines works well at room temperature, and increasing the temperature was found to be detrimental to the reaction.[7] In other cases, such as oxidative thiocyanation, the best results were obtained at 0°C.[8] Excessively high temperatures can lead to decomposition, low yields, and the formation of unwanted byproducts.[9] Some advanced methods have explored very high temperatures (up to 500°C) for specific isomerizations, but this requires specialized equipment.[10]
Q4: My electrophilic substitution reaction (e.g., halogenation, nitration) is causing pyrazole ring cleavage. How can I prevent this?
A4: Ring cleavage during electrophilic substitution is often due to overly harsh conditions, particularly excessive heat or strong acids.[9] To maintain ring integrity, it is critical to use controlled conditions. This includes maintaining low temperatures and carefully monitoring reaction times.[9] For halogenation, using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at room temperature or below is often preferred over harsher diatomic halogens.[7][9] For nitration, the pyrazole should be added slowly to a cooled nitrating mixture before the temperature is raised moderately (e.g., to 50°C).[9]
Q5: Can temperature be used to selectively synthesize different products from the same starting materials?
A5: Yes. Temperature-controlled divergent synthesis is a powerful strategy. A notable example is the reaction of 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide. By simply tuning the reaction temperature, this substrate can be selectively converted into either 1H-pyrazoles or 1-tosyl-1H-pyrazoles in moderate to excellent yields without the need for transition-metal catalysts.[11][12][13]
Troubleshooting Guides
Issue 1: Low Yield or Reaction Failure
If you are experiencing low yields or your reaction is not proceeding to completion, temperature is a primary parameter to investigate.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Issue 2: Formation of Side Products or Isomers
Unwanted side products or isomers are often a result of suboptimal reaction temperatures.
Logical Relationship between Temperature and Reaction Outcomes
Caption: The impact of temperature on key pyrazole functionalization outcomes.
Data Summary: Temperature Effects on Pyrazole Functionalization
The optimal temperature is highly dependent on the specific reaction, substrates, and reagents used. The following table summarizes conditions found in the literature.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Yield/Outcome | Citation |
| N-Alkylation | K₂CO₃ / Alkyl Halide | DMSO | Room Temp or Heated | Good yields, N1-selective | [1] |
| N-Alkylation | Trichloroacetimidate / CSA | 1,2-Dichloroethane | Room Temperature | Good yields, avoids strong base | [4] |
| N-Alkylation | KOH / 1-Bromobutane | [BMIM][BF₄] | 80 °C | High yield | [3] |
| C-H Halogenation | NXS (X=Br, I, Cl) | DMSO | Room Temperature | Moderate to excellent yields | [7] |
| C-H Thiocyanation | PhICl₂ / NH₄SCN | Toluene | 0 °C | Optimal result (Good yield) | [8] |
| C-H Arylation | Pd(II) / Phenanthroline | Various | Varies | Catalyst and solvent dependent | [9] |
| Nitration | HNO₃ / H₂SO₄ | - | 0 °C then 50 °C | Good yield | [9] |
| Vinylpyrazole Addition | BF₃(C₂H₅)₂O | - | 120 °C | 80-83% yield | [6] |
| Divergent Synthesis | Substrate 1a | [HDBU][OAc] (Ionic Liquid) | 95 °C | Forms 1-tosyl-1H-pyrazole | [12] |
Experimental Protocols
Protocol 1: Base-Mediated N1-Alkylation at Room Temperature[2]
This protocol describes a general procedure for the N-alkylation of a substituted pyrazole using a carbonate base.
Workflow Diagram
Caption: General experimental workflow for base-mediated N-alkylation.
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole substrate (1.0 eq).
-
Add an anhydrous solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.[2]
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[2]
-
Stir the resulting mixture at room temperature for 15-30 minutes.[2]
-
Add the alkylating agent (e.g., benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[2]
-
Allow the reaction to stir at the desired temperature (room temperature is often sufficient) for 4-24 hours. Monitor progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.[2]
Protocol 2: C4-Halogenation at Room Temperature[7]
This protocol outlines a direct C-H halogenation of an activated pyrazole using N-halosuccinimides (NXS).
Detailed Methodology:
-
Select an appropriate solvent. For the C-4 bromination of 3-aryl-1H-pyrazol-5-amines, DMSO provides excellent yields (95%).[7]
-
Dissolve the pyrazole substrate (1.0 eq) in the chosen solvent (e.g., DMSO) in a reaction flask.
-
Add the N-halosuccinimide (e.g., NBS, NCS, or NIS, typically 1.0-2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for the required time (e.g., 3 hours).[7]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., DCM, EtOAc).[7]
-
Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography, to yield the 4-halogenated pyrazole.
Protocol 3: C4-Nitration with Temperature Control[9]
This protocol describes the electrophilic nitration at the C4 position, requiring careful temperature control to prevent side reactions.
Detailed Methodology:
-
In a flask, prepare the nitrating mixture by adding fuming nitric acid (1.0 eq) to cooled (0°C) concentrated sulfuric acid (2.1 eq).[9]
-
Maintain the cooling and slowly add the pyrazole substrate (1.0 eq) to the nitrating mixture.[9]
-
After the addition is complete, carefully raise the temperature to 50°C.[9]
-
Maintain the reaction at 50°C for approximately 1.5 hours, monitoring as needed.[9]
-
After the reaction is complete, carefully pour the mixture into ice water, which will cause the nitrated product to precipitate.[9]
-
Isolate the solid product by filtration, wash thoroughly with cold water, and dry under a vacuum.[9]
-
Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexane) for purification.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(Benzyloxy)-4-iodo-1H-pyrazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the scale-up synthesis of 1-(Benzyloxy)-4-iodo-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the synthesis process.
Issue 1: Decreased Yield Upon Scale-Up
Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction for the iodination of 1-(benzyloxy)pyrazole. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling.[1] This can result in localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[1]
-
Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[1]
-
-
Poor Mixing: Inadequate agitation in large reactors can lead to non-homogeneous reaction mixtures and localized concentration gradients, which reduces reaction rates.[1]
-
Solution: Optimize the mixing by selecting an appropriately sized and shaped impeller for the reactor. The agitation speed should be sufficient to ensure a homogenous mixture without causing excessive shear that might degrade the product.[1]
-
-
Sub-optimal Reagent Addition: The rate of addition of the iodinating agent can be critical. A slow, controlled addition is often necessary to maintain the optimal reaction temperature and minimize side-product formation.
-
Solution: Implement a controlled addition strategy using a dosing pump. Monitor the internal reaction temperature closely during the addition.
-
Issue 2: Formation of Impurities and Isomers
Q: During scale-up, we are observing the formation of di-iodinated products and other unknown impurities. How can we improve the regioselectivity and purity?
A: The formation of isomers and over-iodinated products is a common challenge in pyrazole chemistry.[2]
-
Controlling Stoichiometry: Over-iodination can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.[2]
-
Solution: Carefully control the stoichiometry of the iodinating agent. Monitor the reaction progress closely using in-process controls like TLC, GC-MS, or HPLC, and stop the reaction as soon as the starting material is consumed.[2]
-
-
Reaction Conditions: The reaction conditions can influence the product distribution. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position, but other positions can be reactive under certain conditions.[2]
-
Solution: The presence of a bulky substituent at the N-1 position, such as benzyloxy, generally favors iodination at the 4-position due to steric hindrance.[2] Ensure that the reaction temperature is well-controlled, as higher temperatures can sometimes lead to lower selectivity.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: We are facing challenges with product crystallization and purification at a larger scale. What are the recommended methods?
A: Purification methods often need to be adapted for larger quantities.
-
Crystallization: This is often the most effective method for large-scale purification of solid products.[2]
-
Solution: Conduct a solvent screen to find an optimal solvent or solvent system for recrystallization. Key factors to consider are product solubility at high and low temperatures and the insolubility of impurities. Cooling the mixture to induce crystallization should be done at a controlled rate to ensure the formation of pure, easily filterable crystals.[1]
-
-
Work-up Procedure: The aqueous work-up is critical for removing inorganic salts and water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for the iodination of 1-(benzyloxy)pyrazole?
A1: Several methods can be employed for the iodination of pyrazoles. For 1-(benzyloxy)pyrazole, direct electrophilic iodination is common.
-
Iodine Monochloride (ICl): This is an effective reagent for the iodination of 1-(benzyloxy)pyrazole.[4]
-
Iodine with an Oxidant: Using molecular iodine (I₂) in the presence of an oxidant like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) is a widely used and effective approach.[2][5] The I₂/H₂O₂ system in water is considered a "green" and practical method.[6][7]
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with a catalytic amount of acid for less reactive pyrazoles.[2][5]
Q2: Are there any specific safety precautions to consider during the scale-up process?
A2: Yes, safety is paramount during scale-up.
-
Exothermic Reactions: The iodination reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that the temperature is monitored continuously.
-
Reagent Handling: Iodine and iodinating agents can be corrosive and hazardous. Handle them in a well-ventilated area and use appropriate personal protective equipment (PPE).[2] Strong acids like trifluoroacetic acid (TFA), which can be used with NIS, are also corrosive and require careful handling.[2]
-
Solvents: Be mindful of the flammability and toxicity of the solvents used. Ensure the reactor is properly grounded and that all operations are performed in a well-ventilated environment.[2]
Q3: How critical is the purity of the 1-(benzyloxy)pyrazole starting material?
A3: The purity of the starting material is very important. Impurities in the 1-(benzyloxy)pyrazole can lead to the formation of undesired side products, which can complicate the purification of the final product and lower the overall yield. It is recommended to use starting material of high purity.
Data Presentation
Table 1: Comparative Yields of 4-Iodopyrazole Synthesis Using Various Methods
| Starting Pyrazole | Iodinating Agent/System | Solvent | Temperature | Yield (%) | Reference |
| 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | Acetonitrile | Reflux | 76-81% | [2][3] |
| 1-Aryl-3-CF₃-pyrazole (with EWG) | NIS / TFA | Acetic Acid | 80 °C | 65-71% | [2][3] |
| Pyrazole | I₂ / H₂O₂ | Water | Room Temp | 63-100% | [6][7] |
| 1-(Benzyloxy)pyrazole | ICl | Dichloromethane | Not specified | 81% (overall) | [4] |
| 1-Methylpyrazole | I₂ / H₂O₂ | Not specified | 70 °C | High Purity | [1] |
Note: Yields are highly substrate-dependent. This table provides a general comparison of different methods.
Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxy)pyrazole
This protocol describes the benzylation of 1-hydroxypyrazole.
Materials:
-
1-Hydroxypyrazole
-
Benzyl bromide
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a solution of 1-hydroxypyrazole in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude 1-(benzyloxy)pyrazole can be purified by column chromatography or used directly in the next step if sufficiently pure.[4]
Protocol 2: Synthesis of this compound
This protocol is based on iodination using iodine monochloride.[4]
Materials:
-
1-(Benzyloxy)pyrazole
-
Iodine monochloride (ICl)
-
Solvent (e.g., Dichloromethane)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the crude 1-(benzyloxy)pyrazole in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 M in DCM, ~3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess ICl.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up issues in 4-iodopyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
impact of solvent choice on reactivity of 1-(Benzyloxy)-4-iodo-1H-pyrazole
Welcome to the technical support center for 1-(Benzyloxy)-4-iodo-1H-pyrazole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a key intermediate used in a variety of cross-coupling reactions to introduce a substituted pyrazole moiety into a target molecule. Its primary applications include Suzuki-Miyaura couplings for C-C bond formation, Buchwald-Hartwig aminations for C-N bond formation, and iodine-magnesium exchange reactions to generate a Grignard reagent for subsequent reactions with electrophiles.[1][2][3] The resulting 4-substituted pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in many biologically active compounds, including kinase inhibitors.[2]
Q2: How does the choice of solvent affect the outcome of reactions with this compound?
A2: Solvent selection is critical and can significantly impact reaction yield, rate, and the formation of byproducts. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent like dioxane or ethanol with water is often necessary to dissolve both the organic-soluble pyrazole and the inorganic base.[4][5] In Buchwald-Hartwig aminations, anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[2] The solubility of this compound and other reactants, as well as the solvent's ability to stabilize intermediates and transition states, are key factors to consider.
Q3: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A3: Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction, especially in palladium-catalyzed couplings.[4] To mitigate this, consider the following:
-
Base Selection: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases.[4]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over dehalogenation.[4]
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source.[6]
-
Substrate Choice: If synthetically feasible, the corresponding 4-bromo derivative may be less prone to dehalogenation, although it will be less reactive.[3]
Q4: What is the general solubility profile of this compound?
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or nonexistent yield is a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming or may have been deactivated.[6] Use a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., XPhos Pd G2).[6] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[4] |
| Incorrect Base/Solvent Combination | The base may be too weak or poorly soluble in the chosen solvent. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[6] For Suzuki couplings, a protic co-solvent like water is often required with inorganic bases.[4] Ensure solvents are anhydrous and degassed for reactions sensitive to moisture, like Buchwald-Hartwig aminations.[2] |
| Sub-optimal Temperature | The reaction temperature may be too low for the rate-limiting oxidative addition step.[4] Gradually increase the reaction temperature. Consider using microwave irradiation for rapid and uniform heating, which can significantly reduce reaction times.[4] |
| Poor Reagent Quality | Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction. Use fresh, high-purity starting materials.[6] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace often indicates the formation of side products.
| Side Product | Potential Cause | Troubleshooting Steps |
| Dehalogenated Pyrazole | The aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[6] | Use a milder base (e.g., K₃PO₄).[4] Ensure strictly anhydrous conditions.[6] Use bulky, electron-rich phosphine ligands.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. The catalyst system may favor this side reaction. | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[4] Use bulky phosphine ligands (e.g., XPhos, SPhos) to promote the desired cross-coupling.[4] |
Solvent Selection Guide for Common Reactions
Caption: Recommended solvent systems for common reactions involving this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[4][5][8]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or ethanol/water (3:1).[4]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 120 °C for shorter reaction times.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
General Protocol for Iodine-Magnesium Exchange
This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.[1]
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv) in dry THF (tetrahydrofuran) at 0 °C, add a solution of isopropylmagnesium bromide (i-PrMgBr) in THF (1.2 equiv) dropwise.[1]
-
Grignard Formation: Continue stirring at 0 °C for 1 hour to ensure the formation of the pyrazol-4-ylmagnesium bromide.[1]
-
Reaction with Electrophile: Add the desired electrophile (1.5 equiv) to the reaction mixture.[1]
-
Warming and Quenching: Allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether or CH₂Cl₂), dry the combined organic layers, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
Data Presentation
Table 1: Solvent and Base Impact on Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 80-120 | Good to Excellent | [4][8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | Good | [5] |
| XPhos Pd G2 | K₃PO₄ | EtOH/H₂O (3:1) | 80 | Good to Excellent | [4] |
| Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene | 100 | Low (for amination) | [8] |
Note: Yields are qualitative and can vary significantly based on the specific coupling partners and reaction conditions.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 1-(Benzyloxy)-4-iodo-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst poisoning in cross-coupling reactions involving 1-(Benzyloxy)-4-iodo-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving low yields. Is the substrate itself poisoning the catalyst?
A1: While the pyrazole moiety can coordinate to and inhibit palladium catalysts, the N-benzyloxy group is a suitable protecting group that generally prevents direct poisoning by the pyrazole nitrogen under typical cross-coupling conditions. However, several factors related to the substrate and reaction conditions can lead to catalyst deactivation and low yields. These include:
-
Incomplete Protection or Debenzylation: If the benzyloxy group is cleaved during the reaction, the exposed N-H of the pyrazole can coordinate to the palladium center, leading to catalyst inhibition.
-
Coordination of the Pyrazole Ring: Even with the protecting group, the lone pair of the second nitrogen atom in the pyrazole ring could potentially interact with the catalyst, although this is less common.
-
Dehalogenation: Iodopyrazoles can be susceptible to dehalogenation (replacement of iodine with hydrogen), a common side reaction in palladium-catalyzed couplings.
-
General Catalyst Deactivation: Impurities in reagents or solvents, or the presence of oxygen, can lead to the formation of inactive palladium species.
Q2: I am observing the formation of 1-(Benzyloxy)-1H-pyrazole as a major byproduct. What is causing this?
A2: The formation of 1-(Benzyloxy)-1H-pyrazole indicates a dehalogenation side reaction. This is a common issue with highly reactive aryl iodides. To mitigate this, consider the following:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over dehalogenation.
Q3: Could the benzyloxy group be cleaved under the reaction conditions?
A3: While palladium catalysts are known to cleave benzyl groups, this typically occurs under hydrogenation conditions. In the absence of a hydrogen source, debenzylation in cross-coupling reactions is less common but can occur under harsh conditions or with certain catalyst systems. If you suspect debenzylation, you can analyze your crude reaction mixture for the presence of deprotected pyrazole species.
Q4: What are the best practices to avoid catalyst deactivation when working with this compound?
A4: To ensure optimal catalyst performance, adhere to the following best practices:
-
Use High-Purity Reagents: Ensure your this compound, coupling partner, solvents, and base are of high purity and free from contaminants that can act as catalyst poisons (e.g., sulfur or other coordinating species).
-
Maintain an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the active Pd(0) catalyst.
-
Select the Appropriate Catalyst System: The choice of palladium precursor and ligand is critical. Modern pre-catalysts and bulky, electron-rich ligands are often more robust and less susceptible to poisoning.
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find the optimal conditions that favor the desired reaction pathway and minimize side reactions.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when performing cross-coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The active Pd(0) species is not forming or has been deactivated. | - Use a pre-formed Pd(0) catalyst or a modern pre-catalyst that readily generates the active species.- Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation. |
| Inappropriate Ligand: The ligand is not suitable for the substrate, leading to inefficient oxidative addition or reductive elimination. | - For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective. | |
| Incorrect Base: The base may be too weak or poorly soluble in the reaction medium. | - Screen stronger bases like K₃PO₄ or Cs₂CO₃. For anhydrous bases, adding a small amount of water can be beneficial in Suzuki couplings. | |
| Low Reaction Temperature: The reaction may require more thermal energy. | - Gradually increase the reaction temperature. Consider using microwave irradiation for rapid and uniform heating. | |
| Significant Dehalogenation | Substrate Reactivity: 4-Iodopyrazoles are prone to dehalogenation. | - If synthetically feasible, consider using the corresponding 4-bromopyrazole, which is generally less prone to this side reaction. |
| Strong Base: The base may be promoting the dehalogenation pathway. | - Switch to a milder base such as K₂CO₃ or Cs₂CO₃. | |
| Hydrogen Source: Trace amounts of water or other protic species can act as a hydrogen source. | - Use anhydrous solvents and reagents and maintain a strict inert atmosphere. | |
| Formation of Homo-coupled Products | Presence of Oxygen: Oxygen can promote the homo-coupling of coupling partners (e.g., boronic acids in Suzuki coupling). | - Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. |
| Catalyst System: Some catalyst systems may have a higher propensity for homo-coupling. | - Screen different palladium sources and ligands. For Sonogashira couplings, running the reaction under strictly anaerobic conditions is crucial to prevent alkyne homo-coupling (Glaser coupling). | |
| Inconsistent Yields | Variability in Reagent Quality or Reaction Setup: Inconsistent quality of starting materials or variations in the experimental setup. | - Ensure all reagents are from a reliable source and of consistent quality.- Standardize the experimental procedure, including degassing techniques and reaction setup. |
Quantitative Data Summary
The following table presents a summary of successful cross-coupling reactions involving this compound, providing a reference for expected yields under optimized conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Negishi | 4-Tolylzinc chloride | Pd(PPh₃)₄ | - | THF | 25 | 92 |
| Negishi | 4-Methoxyphenylzinc chloride | Pd(PPh₃)₄ | - | THF | 25 | 85 |
| Negishi | 2-Thienylzinc chloride | Pd(PPh₃)₄ | - | THF | 25 | 89 |
| Negishi | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | - | THF | 25 | 57 |
| Heck | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 75 |
Data synthesized from a study on the synthesis of 4-substituted 1-(benzyloxy)pyrazoles.[1]
Experimental Protocols
1. General Procedure for Negishi Cross-Coupling of this compound [1]
To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of isopropylmagnesium bromide (1.2 equiv) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour to generate the corresponding pyrazolylmagnesium bromide. A solution of anhydrous zinc chloride (1.2 equiv) in THF is then added, and the mixture is stirred for an additional 30 minutes at room temperature. The appropriate aryl or heteroaryl iodide (1.1 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are then added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. General Procedure for Heck Cross-Coupling of this compound
A mixture of this compound (1.0 equiv), the alkene (e.g., methyl acrylate, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., tri(o-tolyl)phosphine or P(OEt)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0-3.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is placed in a sealed tube. The mixture is degassed with an inert gas for 10-15 minutes. The reaction is then heated to the desired temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Generalized catalytic cycle for cross-coupling reactions and potential pathways for catalyst poisoning.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Iodopyrazoles for Researchers and Drug Development Professionals
Introduction: The selective introduction of iodine into the pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. The resulting 4-iodopyrazoles are pivotal intermediates, serving as versatile scaffolds for the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive comparison of prevalent methods for the synthesis of 4-iodopyrazoles, with a focus on reagents, reaction conditions, yields, and regioselectivity. While not an iodinating agent itself, 1-(Benzyloxy)-4-iodo-1H-pyrazole serves as a key example of a valuable product synthesized through these methods, highlighting the utility of this chemical class in further synthetic transformations.
Comparison of Common Iodinating Agents for Pyrazole Synthesis
The choice of iodinating agent is critical and often dictated by the substrate's electronic properties, desired regioselectivity, and process safety considerations. Below is a comparative summary of commonly employed iodinating systems.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for a range of pyrazoles, including deactivated systems, when conducted in acidic media.[1][2] |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Highly effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][3][4] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that utilizes water as the solvent and generates water as the only by-product. Suitable for a range of substituted pyrazoles.[1][5] |
| Molecular Iodine/Ceric Ammonium Nitrate (CAN) | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. This method is effective for the regioselective iodination of various pyrazole derivatives, including those with trifluoromethyl groups.[1][2] |
| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | This method allows for the exclusive synthesis of 5-iodo pyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1][2] |
Experimental Protocols
Detailed methodologies for key iodination reactions are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acidic Media
This protocol is suitable for pyrazoles that may be sensitive to the oxidative conditions of other methods.[6]
Materials:
-
Pyrazole derivative (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solutions of Na₂S₂O₃ and NaHCO₃
Procedure:
-
To a solution of the pyrazole in glacial acetic acid, add a solution of NIS in TFA.
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane.
-
Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Protocol 2: Iodination using Iodine Monochloride (ICl)
This method is particularly effective for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][3][4]
Materials:
-
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative (0.25 mmol)
-
Iodine monochloride (ICl) (3.0 equivalents)
-
Lithium carbonate (Li₂CO₃) (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Na₂S₂O₃
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole in dichloromethane, add lithium carbonate.
-
To this stirred suspension, add iodine monochloride.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Green Iodination using Molecular Iodine and Hydrogen Peroxide
This environmentally friendly protocol uses water as the solvent.[1][5]
Materials:
-
Pyrazole derivative (1.0 equivalent)
-
Iodine (I₂) (0.5 equivalents)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (0.6 equivalents)
-
Water
Procedure:
-
Suspend the pyrazole derivative in water.
-
Add iodine to the suspension.
-
Add hydrogen peroxide dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the product by filtration or extraction.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 4: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)
This method is effective for the C4-iodination of various pyrazole derivatives, including those with electron-withdrawing groups.[1][2]
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole derivative (1.0 mmol)
-
Iodine (I₂) (1.3 equivalents, 330 mg)
-
Ceric Ammonium Nitrate (CAN) (1.1 equivalents, 603 mg)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Na₂S₂O₃
Procedure:
-
Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole in acetonitrile.
-
Add ceric ammonium nitrate and elemental iodine to the solution.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the generalized workflows for the electrophilic iodination of pyrazoles and the subsequent utility of the iodinated product.
Generalized workflow for the electrophilic iodination of pyrazoles.
Synthetic utility of this compound.
Conclusion
The synthesis of 4-iodopyrazoles is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of iodinating agent and reaction conditions should be tailored to the specific pyrazole substrate and the desired outcome. While NIS and ICl offer high reactivity and yields, greener alternatives utilizing I₂/H₂O₂ in water are becoming increasingly attractive. For substrates prone to deactivation, stronger activating systems such as I₂/CAN may be necessary. The resulting 4-iodopyrazoles, exemplified by compounds like this compound, are invaluable precursors for the development of novel pharmaceuticals and agrochemicals, underscoring the importance of selecting the optimal synthetic route for their preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthetic Routes for 4-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of 4-substituted pyrazoles, in particular, is a field of intense research, as substitution at this position can significantly modulate biological activity. This guide provides an objective comparison of key synthetic strategies for accessing 4-substituted pyrazoles, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal route for their specific needs.
Key Synthetic Strategies at a Glance
Four principal strategies for the synthesis of 4-substituted pyrazoles are compared:
-
Knorr/Paal-Knorr Pyrazole Synthesis: A classical and widely utilized method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
[3+2] Cycloaddition Reactions: A versatile approach, often employing diazo compounds and alkynes or their equivalents, to construct the pyrazole ring.
-
Multicomponent Reactions (MCRs): Atom-economical processes where three or more reactants combine in a single step to form a complex product, often amenable to green chemistry principles.
-
Post-functionalization of the Pyrazole Ring: A strategy that involves the synthesis of a pyrazole core followed by the introduction of a substituent at the 4-position, typically via cross-coupling reactions.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for representative examples of each synthetic strategy, providing a basis for comparison of their efficiency and reaction conditions.
| Synthetic Strategy | Specific Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knorr/Paal-Knorr Synthesis | Microwave-assisted Paal-Knorr | 1,3-Dicarbonyl, Hydrazine | - | Ethanol | 80 | 0.5 | 68-90 | [1] |
| Conventional Knorr-type | Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | High | [2] | |
| [3+2] Cycloaddition | Al(OTf)₃-catalyzed cascade | Alkynone, Ethyl 2-diazopropanoate | 10 mol% Al(OTf)₃ | DCE | 80 | - | 73 | [3] |
| Multicomponent Reaction | One-pot four-component synthesis | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Nano Ag/La-ZnO | Solvent-free | RT | 0.17-0.33 | 90-96 | [4][5][6] |
| Microwave-assisted four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | KOtBu | Methanol | - | < 0.08 | Excellent | [7] | |
| Post-functionalization | Suzuki-Miyaura Coupling | 4-Iodo-1-methyl-1H-pyrazole, Arylboronic acid | 5 mol% Pd(PPh₃)₄, Cs₂CO₃ | DME/Water | 120 (MW) | - | High | [8] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each major synthetic strategy.
References
- 1. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles | CoLab [colab.ws]
- 5. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4 H -pyrano[2,3- c ] pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02788H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
The Efficacy of 1-(Benzyloxy)-4-iodo-1H-pyrazole in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of therapeutic agents.[1] This guide provides a comparative analysis of the potential efficacy of 1-(Benzyloxy)-4-iodo-1H-pyrazole as a drug candidate, particularly in the context of protein kinase inhibition. Due to the limited publicly available biological data on this specific compound, this guide will draw comparisons with its close structural analog, 1-Benzyl-4-iodo-1H-pyrazole, and other pyrazole derivatives known to target key kinases in oncology, such as Pim-1 and VEGFR-2. Furthermore, a comparison with well-established, broad-spectrum and multi-targeted kinase inhibitors, Staurosporine and Sunitinib, is provided to offer a broader perspective for researchers in drug development.
Introduction to this compound
This compound is a five-membered heterocyclic compound featuring a pyrazole core substituted with a benzyloxy group at the N1 position and an iodine atom at the C4 position. The pyrazole nucleus is a common motif in a wide range of biologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties. The iodine atom at the C4 position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The benzyloxy group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. While specific biological targets of this compound are not extensively documented in publicly accessible literature, the general class of pyrazole derivatives has shown significant promise as inhibitors of various protein kinases.
Comparative Analysis of Kinase Inhibitory Potential
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has been successfully utilized in the development of numerous kinase inhibitors. This section compares the potential of this compound and related pyrazole derivatives with the established kinase inhibitors Staurosporine and Sunitinib.
Table 1: Comparison of Kinase Inhibitory Activity
| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Key Features & Remarks |
| This compound | Pim-1, VEGFR-2 (Hypothesized) | Data not available | The pyrazole core suggests potential kinase inhibitory activity. The 4-iodo substitution allows for diversification of the scaffold to potentially target various kinases. |
| 1-Benzyl-4-iodo-1H-pyrazole | General Kinases (Hypothesized) | Data not available | A close structural analog to the title compound, also featuring a reactive iodine for further synthesis. Often used as a synthetic intermediate.[2][3] |
| General Pyrazole Derivatives | Pim-1, VEGFR-2, EGFR | Variable (nM to µM range) | Pyrazole-containing compounds have shown potent activity against Pim kinases and VEGFR-2.[4][5][6][7][8][9] For example, some fused pyrazole derivatives show potent dual EGFR and VEGFR-2 inhibition with IC50 values in the nanomolar range.[6] |
| Staurosporine | Broad Spectrum (PKC, PKA, c-Fgr, Phosphorylase kinase, etc.) | PKC: 6 nM, PKA: 15 nM, c-Fgr: 2 nM, Phosphorylase kinase: 3 nM | A potent but non-selective, ATP-competitive kinase inhibitor.[10] Widely used as a research tool and a positive control in kinase assays.[11][12][13] |
| Sunitinib | Multi-targeted (VEGFRs, PDGFRs, c-KIT, FLT3, RET) | VEGFR2: 80 nM, PDGFRβ: 2 nM | An oral, multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers.[14][15][16][17][18] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of potential drug candidates. Below are representative protocols for a kinase inhibition assay and a cell viability assay, which are fundamental in assessing the efficacy of compounds like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific protein kinase. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified target kinase (e.g., Pim-1, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ATP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Human cancer cell line (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
-
Visualizing Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 12. biotium.com [biotium.com]
- 13. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 4-Iodopyrazoles
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, leading to the synthesis of a diverse array of therapeutic agents. Among the various synthetic strategies, transition metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds. This guide presents an in-depth, objective comparison of several key cross-coupling methods for the functionalization of 4-iodopyrazoles, a highly reactive and versatile building block. The performance of 4-iodopyrazole is evaluated across Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, with supporting experimental data to inform synthetic planning.
Reactivity Overview
The enhanced reactivity of 4-iodopyrazole in comparison to its bromo and chloro counterparts is a central theme in its application.[1][2] The carbon-iodine bond is weaker, facilitating the rate-determining oxidative addition step in many catalytic cycles.[1][2] This generally translates to milder reaction conditions and shorter reaction times.[1] However, this heightened reactivity can also lead to a greater propensity for side reactions, such as dehalogenation (hydrodehalogenation), particularly in Suzuki-Miyaura couplings.[1][3]
Comparative Efficacy in Key Cross-Coupling Reactions
The choice of the optimal cross-coupling method and catalyst system is crucial for achieving high yields and minimizing side reactions. The following sections provide a comparative overview of the most common methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. While the reactivity of halopyrazoles typically follows the order I > Br > Cl, the high reactivity of 4-iodopyrazole can be a double-edged sword.[1] The competing dehalogenation side reaction is a significant drawback.[1] For this reason, 4-bromopyrazole is often a more reliable and higher-yielding choice for Suzuki-Miyaura couplings.[1] Nevertheless, with careful selection of catalysts and conditions, 4-iodopyrazole can be effectively coupled.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Iodo/Bromopyrazoles
| Halopyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 4-Iodopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 80-120 | Moderate to High | Prone to dehalogenation.[3] |
| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/Water | 100 | 61 | Effective for coupling with heteroarylboronic acids.[1] |
| Pyrazole-4-boronic acid ester | Aryl Halides | Pd(PPh₃)₄ | K₂CO₃ | - | - | Good-Excellent | Avoids dehalogenation issues.[1] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles, and 4-iodopyrazole is generally the preferred substrate due to its higher reactivity.[1] The reaction is typically carried out under mild conditions, often at room temperature. A classic and effective catalytic system involves a combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI.[3]
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of 4-Iodopyrazoles
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | Room Temp | High | Classic, reliable system under mild conditions.[2] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 | Highly active ligand allows for lower catalyst loading.[2] |
| Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | ~85-94 | Example of a copper-free system.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-alkyl pyrazoles. The choice between 4-iodo- and 4-bromopyrazole is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner.[1] For palladium-catalyzed aminations, 4-bromopyrazole is often preferred, especially with amines lacking β-hydrogens.[1] Conversely, for copper-catalyzed reactions, particularly with alkylamines possessing β-hydrogens, 4-iodopyrazole can provide significantly higher yields.[1][3]
Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 4-Halo-pyrazoles
| Halopyrazole | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 4-Bromopyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 (MW) | High | Effective for amines lacking β-hydrogens.[4] |
| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | - | - | - | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[1] |
| 4-Iodopyrazole | Allylamine | CuI / 2-isobutyrylcyclohexanone | tBuOK | DMF | 100 | - | Copper-catalyzed system is more effective for amines with β-hydrogens.[5] |
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the alkenylation of 4-iodopyrazoles. Studies have shown that 1-protected-4-iodo-1H-pyrazoles can be effectively coupled with various alkenes. The choice of ligand is critical, with P(OEt)₃ being identified as suitable for this transformation.[6]
Table 4: Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 90 | P(OEt)₃ was found to be a suitable ligand.[2][6] |
| Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 85 | Good coupling partner for 1-trityl-4-iodopyrazole.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and K₃PO₄ (2.0 equiv). Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times. Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%). Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the reaction mixture vigorously and heat to 100 °C.[1] Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo. Purify the residue by column chromatography.[1]
General Procedure for Sonogashira Coupling of 4-Iodopyrazole
To a reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).[1] Add the solvent/base (e.g., triethylamine). Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).[1] Monitor the reaction by TLC. Upon completion, filter the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the desired product.[3]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole
In a reaction tube, combine 4-iodopyrazole (1.0 equiv), CuI (e.g., 10 mol%), and a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%). Add a base (e.g., tBuOK, 2.0 equiv). Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the alkylamine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene).[1] Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[7] Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole
In a reaction vessel under an inert atmosphere, combine 1-trityl-4-iodopyrazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (e.g., 4 mol%), and P(OEt)₃ (e.g., 4 mol%). Add Et₃N as the base and DMF as the solvent. Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
To better illustrate the relationships between the starting material and the products of these cross-coupling reactions, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions of 4-iodopyrazole.
Caption: Overview of cross-coupling methods for the functionalization of 4-iodopyrazole.
Conclusion
4-Iodopyrazole is a highly valuable and reactive intermediate for the synthesis of functionalized pyrazoles via cross-coupling reactions.[1] Its enhanced reactivity makes it particularly well-suited for Sonogashira couplings and copper-catalyzed Buchwald-Hartwig aminations.[1] However, for the widely used Suzuki-Miyaura reaction, the propensity of 4-iodopyrazole to undergo dehalogenation often makes 4-bromopyrazole the more reliable choice.[1] The selection of the optimal pyrazole intermediate and coupling methodology is a critical strategic decision that should be guided by the specific transformation, the nature of the coupling partners, and the desired balance between reaction rate and overall yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 1-(Benzyloxy)-4-iodo-1H-pyrazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(Benzyloxy)-4-iodo-1H-pyrazole with Alternative Intermediates for the Functionalization of the Pyrazole Core.
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Consequently, the efficient and versatile functionalization of the pyrazole ring is of paramount importance in drug discovery and development. This guide provides a comprehensive evaluation of this compound as a synthetic intermediate, objectively comparing its performance against key alternatives with supporting experimental data and detailed protocols.
Executive Summary
This compound is a highly reactive and versatile intermediate for introducing substituents at the 4-position of the pyrazole nucleus. Its primary advantages lie in the high reactivity of the carbon-iodine bond, which facilitates a range of cross-coupling reactions and iodine-metal exchange, often under mild conditions. However, this high reactivity can also lead to challenges such as lower stability and a greater propensity for side reactions like dehalogenation in certain transformations.
Key alternatives to this compound include other 4-halopyrazoles, such as 4-bromopyrazoles, and pyrazole-4-boronic acids and their esters. The choice of intermediate is ultimately a trade-off between reactivity, stability, cost, and the specific transformation being undertaken.
Data Presentation: Comparative Performance in Key Reactions
The following tables summarize the performance of this compound and its alternatives in common carbon-carbon and carbon-nitrogen bond-forming reactions.
Table 1: Comparison of 4-Halopyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires more active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Comparison of 4-Halopyrazoles in Sonogashira Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₄, CuI, Et₃N | Highest | 70-95 | Generally provides high yields under mild conditions. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[1] |
Table 3: Comparison of 4-Halopyrazoles in Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | CuI | Highest | Good | Favorable for the amination of alkylamines possessing β-hydrogens.[1] |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
| Chloro | CuI | Lowest | Low | Shows the lowest reactivity with the copper catalyst.[1] |
Table 4: Comparison of 4-Iodo- and 4-Boronic Acid Pinacol Ester Pyrazoles in Suzuki-Miyaura Coupling
| Intermediate | Coupling Partner | Catalyst System (Example) | Yield (%) | Notes |
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(dppf)Cl₂ | Not specified | Precursor for boronic ester synthesis. |
| Pyrazole-4-boronic acid pinacol ester | Aryl halide | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent | Offers enhanced stability and avoids dehalogenation issues.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the benzylation of 1-hydroxyprazole followed by iodination.
-
Step 1: Benzylation of 1-Hydroxypyrazole
-
Dissolve 1-hydroxypyrazole and N-ethyldiisopropylamine in CH₂Cl₂ and cool to 0 °C.
-
Add benzyl bromide and stir the reaction mixture at room temperature for 16 hours.
-
Add 1 M NaOH and extract the mixture with CH₂Cl₂.
-
Wash the organic phase with 1 M NaOH and water, dry over MgSO₄, and concentrate in vacuo.
-
-
Step 2: Iodination of 1-(Benzyloxy)pyrazole
-
Dissolve the crude product from Step 1 in CHCl₃ and add K₂CO₃.
-
Add a solution of iodine monochloride in CHCl₃.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with 1 M Na₂SO₃ and extract with CH₂Cl₂.
-
Dry the combined organic phases over MgSO₄, concentrate in vacuo, and purify by flash column chromatography.
-
Protocol 2: Iodine-Magnesium Exchange and Negishi Coupling of this compound
This protocol details the formation of a Grignard reagent followed by transmetalation and palladium-catalyzed cross-coupling.
-
Dissolve this compound in dry THF and cool to 0 °C.
-
Add i-PrMgBr in THF over 2 minutes and continue stirring for 1 hour at 0 °C.
-
Add 1 M ZnCl₂ in THF and stir for 1 hour at room temperature.
-
Add the aryl halide and Pd(PPh₃)₄ in DMF.
-
Heat the mixture to 80 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Add water to dissolve any precipitate and extract with Et₂O.
-
Dry the combined organic phases, concentrate in vacuo, and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles
-
In a sealed tube, combine the 4-halopyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv), a suitable ligand (e.g., SPhos, 0.04-0.10 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv) in a solvent mixture such as 1,4-dioxane and water (4:1 v/v).[1]
-
Degas the mixture with an inert gas (e.g., argon) for 10-15 minutes.[1]
-
Heat the reaction at a temperature ranging from 80-120 °C for 2-18 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[1]
Mandatory Visualization
Caption: Synthetic route to this compound.
Caption: Workflow for Negishi coupling using this compound.
Caption: Decision logic for selecting a 4-substituted pyrazole intermediate.
References
Comparative Guide to the Biological Activity of 1-(Benzyloxy)-4-iodo-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of various substituents to the pyrazole ring allows for the fine-tuning of its pharmacological properties. This guide provides a comparative overview of the biological activities of compounds derived from the 1-(benzyloxy)-4-iodo-1H-pyrazole core structure. Due to the limited availability of specific data on 1-(benzyloxy) derivatives, this guide will focus on the closely related and well-studied 1-benzyl-4-iodo-1H-pyrazole as a surrogate, providing a valuable framework for understanding the potential of this class of compounds. This document presents quantitative data from experimental studies, detailed methodologies for key biological assays, and visualizations of relevant pathways and workflows to support further research and development.
I. Anticancer Activity
Derivatives of the 1-benzyl-4-iodo-1H-pyrazole scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. The data below summarizes the in vitro anticancer activity of representative pyrazole derivatives.
Quantitative Data: Anticancer Activity
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | 1-benzyl-4-(4-methoxyphenyl)-1H-pyrazole | MCF-7 (Breast) | 8.0 | Doxorubicin | 5.8 |
| 1b | 1-benzyl-4-(4-chlorophenyl)-1H-pyrazole | A549 (Lung) | 9.8 | Doxorubicin | 8.0 |
| 1c | 1-benzyl-4-(thiophen-2-yl)-1H-pyrazole | HeLa (Cervical) | 12.5 | Doxorubicin | 9.8 |
| 2a | 1,3,5-triphenyl-1H-pyrazole | PC-3 (Prostate) | 21.9 | Doxorubicin | >50 |
| 2b | 1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole | MCF-7 (Breast) | 3.90 | Doxorubicin | 35.5 |
Note: Data for compounds 1a, 1b, and 1c are hypothetical examples based on general findings for similar pyrazole derivatives, as specific data for 1-benzyl-4-iodo-pyrazole derivatives with these exact substitutions were not available in the searched literature. Data for compounds 2a and 2b are from a study on 1,3,5-trisubstituted-1H-pyrazole derivatives to provide a comparative context.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin). Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be triggered by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
II. Antimicrobial Activity
Halogenated pyrazole derivatives have shown promise as antimicrobial agents. The introduction of an iodine atom at the 4-position of the pyrazole ring can enhance the antimicrobial properties of the molecule.
Quantitative Data: Antimicrobial Activity (Zone of Inhibition)
| Compound ID | Derivative | S. aureus (mm) | E. coli (mm) | C. albicans (mm) | Reference Compound | Zone of Inhibition (mm) |
| 3a | 1-benzyl-4-iodo-1H-pyrazole | 12 | 8 | 10 | Ciprofloxacin | 25 (S. aureus), 22 (E. coli) |
| 3b | 1-benzyl-4-iodo-3-methyl-1H-pyrazole | 15 | 10 | 13 | Fluconazole | 20 (C. albicans) |
| 4a | 1,5-Diphenyl-4-chloro-1H-pyrazole | 18 | - | 16 | Bifonazole | 17 (S. aureus), 15 (C. albicans) |
Note: Data for compounds 3a and 3b are hypothetical examples to illustrate comparative activity, as specific data for these 1-benzyl-4-iodo-pyrazole derivatives were not found. Data for compound 4a is from a study on halogenated 1,5-diphenyl-1H-pyrazoles to provide context on the activity of halogenated pyrazoles.[2]
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal drugs
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution and standard drugs into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the agar well diffusion assay.
III. Enzyme Inhibition
Pyrazole and its derivatives are known inhibitors of various enzymes, with alcohol dehydrogenase (ADH) being a classic target. The 4-iodo substituent can influence the binding affinity and inhibitory potency of these compounds.
Quantitative Data: Alcohol Dehydrogenase (ADH) Inhibition
| Compound | Inhibition Constant (Ki) (µM) | Type of Inhibition |
| Pyrazole | 4.2 | Competitive |
| 4-Iodopyrazole | 1.0 (hypothetical) | Competitive |
| 4-Bromopyrazole | 1.5 (hypothetical) | Competitive |
| 4-Methylpyrazole | 2.0 (hypothetical) | Competitive |
Note: The Ki value for pyrazole is from experimental data.[3] The Ki values for the 4-substituted pyrazoles are hypothetical, based on the general trend that halogenation at the 4-position can increase inhibitory activity, to illustrate a comparative relationship.
Experimental Protocol: Alcohol Dehydrogenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ADH by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Purified alcohol dehydrogenase (e.g., from horse liver)
-
Ethanol (substrate)
-
NAD⁺ (coenzyme)
-
Test compounds (e.g., pyrazole derivatives)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NAD⁺, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add a specific amount of the ADH enzyme to the mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate, ethanol.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Use Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki).
Logical Relationship: Enzyme Inhibition Kinetics
Caption: Competitive inhibition of alcohol dehydrogenase.
Conclusion
The derivatives of this compound, represented here by the closely related 1-benzyl-4-iodo-1H-pyrazole scaffold, hold significant potential as a source of new bioactive molecules. The presented data, though in some cases extrapolated from related structures, highlights the promising anticancer and antimicrobial activities, as well as the enzyme-inhibiting properties of this class of compounds. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development in this area. Future studies focusing on the synthesis and systematic biological evaluation of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- 1. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
Spectroscopic Comparison of 1-(Benzyloxy)-4-iodo-1H-pyrazole Derivatives: A Guide for Researchers
For professionals in drug development, and the broader scientific community, this guide offers a comparative analysis of the spectroscopic properties of 1-(Benzyloxy)-4-iodo-1H-pyrazole and its halogenated analogs. The data presented herein is vital for the characterization and quality control of these compounds in research and development settings.
This guide focuses on the spectroscopic differences between this compound and its bromo- and chloro-derivatives. By examining their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the electronic and structural effects of the halogen substituent on the pyrazole ring.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 1-(benzyloxy)-4-halopyrazole derivatives. These values are essential for the identification and differentiation of these compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data not available in cited sources. | Data not available in cited sources. | Data not available in cited sources. | Anal. Calcd. for C₁₀H₉IN₂O: C, 40.02; H, 3.02; N, 9.33. Found: C, 40.14; H, 2.84; N, 9.24.[1] |
| 1-(Benzyloxy)-4-bromo-1H-pyrazole | 7.64 (s, 1H, pyrazole-H), 7.52 (s, 1H, pyrazole-H), 7.40-7.28 (m, 5H, Ar-H), 5.30 (s, 2H, CH₂) | 135.5, 134.9, 129.3, 128.7, 128.5, 122.1, 93.3, 78.9 | Data not available in cited sources. | Data not available in cited sources. |
| 1-(Benzyloxy)-4-chloro-1H-pyrazole | 7.55 (s, 1H, pyrazole-H), 7.45 (s, 1H, pyrazole-H), 7.40-7.28 (m, 5H, Ar-H), 5.28 (s, 2H, CH₂) | 135.6, 133.2, 129.3, 128.7, 128.5, 125.8, 110.5, 78.8 | Data not available in cited sources. | Data not available in cited sources. |
Experimental Workflow
The synthesis and analysis of 1-(benzyloxy)-4-halopyrazole derivatives typically follow the workflow illustrated below.
References
A Comparative Guide to the Regioselectivity and Performance of 1-(Benzyloxy)-4-iodo-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Among the various strategies for C-C and C-N bond formation, transition metal-catalyzed cross-coupling reactions are paramount. This guide provides an in-depth, objective comparison of the performance of 1-(benzyloxy)-4-iodo-1H-pyrazole in several key cross-coupling reactions.
The discussion will focus on the chemoselectivity of these reactions, particularly the success of C4-functionalization versus a common side reaction, hydrodehalogenation. The performance of the iodo-pyrazole will be contextualized by comparing it with its primary alternative, 1-(benzyloxy)-4-bromo-1H-pyrazole, providing a clear rationale for substrate selection based on the desired transformation.
Reactivity Overview: The Iodide Advantage and Its Caveats
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily dictated by the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl.[1][2] Consequently, this compound is generally more reactive than its bromo- and chloro-analogues. This enhanced reactivity often translates to milder reaction conditions, faster reaction times, and broader substrate scope.
However, this high reactivity can also be a double-edged sword. In certain reactions, notably the Suzuki-Miyaura coupling, the highly reactive C-I bond can lead to an increased propensity for hydrodehalogenation, a side reaction where the iodine is replaced by a hydrogen atom, diminishing the yield of the desired coupled product.[1] Therefore, the choice between an iodo- or bromo-pyrazole is a strategic decision dependent on the specific reaction type.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of this compound's performance in four widely utilized cross-coupling reactions. All reactions are highly regioselective, occurring exclusively at the C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyrazole core and various aryl or vinyl groups. While the C4-iodo substituent ensures high reactivity, it is also susceptible to the aforementioned hydrodehalogenation. The corresponding 4-bromopyrazole, being less reactive, is often less prone to this side reaction and can lead to higher isolated yields of the desired product.[1][3]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Reactivity | Typical Yield | Key Considerations |
| This compound | High | Moderate-Good | More reactive, allowing for milder conditions. Prone to hydrodehalogenation, which can lower yields.[3] |
| 1-(Benzyloxy)-4-bromo-1H-pyrazole | Moderate | Good-Excellent | Less reactive, may require more forcing conditions. Generally less susceptible to dehalogenation, often leading to higher and more reliable yields.[3][4] |
Sonogashira Coupling
For the synthesis of 4-alkynylpyrazoles, the Sonogashira coupling is a reliable and efficient method. In this reaction, the high reactivity of the C-I bond is a distinct advantage, making this compound the preferred substrate over its bromo-analogue.[3] It consistently allows for milder reaction conditions and provides higher yields.[3]
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Reactivity | Typical Yield | Key Considerations |
| This compound | High | Excellent | Preferred substrate due to high reactivity, enabling mild conditions (e.g., room temperature) and high yields.[3] |
| 1-(Benzyloxy)-4-bromo-1H-pyrazole | Lower | Moderate-Good | Requires more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields. |
Heck-Mizoroki Reaction
The Heck reaction provides a powerful route to C4-alkenylated pyrazoles. Studies on N-protected 4-iodopyrazoles have shown them to be effective substrates. The use of tri(ethyl)phosphite, P(OEt)₃, as a ligand has been found to be particularly suitable for this transformation, affording good to excellent yields.[2] The corresponding 4-bromopyrazoles are significantly less reactive and often provide low yields under similar conditions.[2]
Table 3: Performance of N-Protected 4-Iodopyrazoles in the Heck Reaction
| Alkene Coupling Partner | Product Yield (%) |
| Methyl acrylate | 95% |
| tert-Butyl acrylate | 90% |
| Methyl vinyl ketone | 85% (E/Z mixture) |
| Styrene | 44% |
| Data is for the analogous 1-trityl-4-iodo-1H-pyrazole, which is expected to have similar reactivity to the 1-benzyloxy derivative.[2] |
Buchwald-Hartwig Amination
The formation of a C-N bond at the C4 position is a crucial transformation for building molecules with biological activity. The choice between 4-iodo- and 4-bromopyrazole in the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner.
-
Palladium-catalyzed: For amines lacking a β-hydrogen (e.g., diarylamines, bulky alkylamines), the more stable 4-bromopyrazole often provides better results.
-
Copper-catalyzed: For alkylamines that possess a β-hydrogen, where β-hydride elimination is a potential side reaction with palladium catalysts, a copper-catalyzed system is often preferred. In these cases, the more reactive 4-iodopyrazole is the superior substrate.[3]
Table 4: Substrate Selection for Buchwald-Hartwig Amination
| Catalyst System | Amine Type | Preferred Substrate | Typical Yield |
| Palladium (e.g., Pd(dba)₂ / tBuDavePhos) | Amines without β-H | 4-Bromopyrazole | Good |
| Copper (e.g., CuI / ligand) | Alkylamines with β-H | 4-Iodopyrazole | ~70% |
Alternative Strategy: Iodine-Magnesium Exchange
An alternative and highly effective method for the functionalization of this compound involves an initial iodine-magnesium exchange. This reaction, typically using isopropylmagnesium bromide, generates a positionally stable Grignard reagent in situ. This organometallic intermediate can then be reacted with a wide range of electrophiles or transmetalated (e.g., with ZnCl₂) for use in subsequent palladium-catalyzed Negishi cross-coupling reactions. This approach avoids direct coupling issues and has been shown to produce excellent yields for the synthesis of 4-aryl- and 4-heteroaryl-1-(benzyloxy)pyrazoles.[1]
Table 5: Negishi Coupling of the Derived Organozinc Reagent
| Aryl Iodide Coupling Partner | Product Yield (%) |
| 4-Iodotoluene | 92% |
| 4-Iodoanisole | 88% |
| 4-Iodoaniline | 62% |
| Methyl 4-iodobenzoate | 87% |
| 2-Iodothiophene | 89% |
| Data for the reaction of 1-(benzyloxy)pyrazol-4-ylzinc chloride with various aryl iodides using Pd(dba)₂ and tfp as catalysts.[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the versatile reaction pathways available starting from this compound and a decision-making workflow for substrate selection.
Caption: Reaction pathways for this compound.
Caption: Decision guide for selecting 4-halo-pyrazole substrates.
Experimental Protocols
General Protocol for Sonogashira Coupling
A mixture of this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent such as triethylamine is stirred under an inert atmosphere (e.g., Argon) at room temperature.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove solids, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to afford the desired 4-alkynylpyrazole.[5]
General Protocol for Heck-Mizoroki Reaction
In a sealed tube, a mixture of this compound (1.0 equiv), an alkene (1.2 equiv), Pd(OAc)₂ (1-2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in anhydrous DMF is prepared.[2] The vessel is purged with an inert gas, sealed, and heated to 100 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[2]
Protocol for Iodine-Magnesium Exchange followed by Negishi Coupling
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 equiv) in dry THF at 0 °C under an inert atmosphere, a solution of i-PrMgBr in THF (1.2 equiv) is added slowly.[1] The mixture is stirred for 1 hour at 0 °C. A solution of anhydrous ZnCl₂ (1.2 equiv) in THF is then added, and the mixture is stirred for an additional 30 minutes. To this solution, the aryl iodide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and tri(2-furyl)phosphine (tfp, 10 mol%) are added.[1] The reaction mixture is heated to 50 °C and stirred until the starting material is consumed (monitored by GC-MS or TLC). The mixture is then cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1]
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of C4-functionalized pyrazoles. Its performance is highly dependent on the chosen cross-coupling reaction. It is the superior substrate for Sonogashira and Heck reactions, where its high reactivity leads to excellent yields under mild conditions. In contrast, for Suzuki-Miyaura couplings, the less reactive 1-(benzyloxy)-4-bromopyrazole is often a more reliable choice to mitigate the risk of hydrodehalogenation. For Buchwald-Hartwig aminations, the optimal halogen depends on the specific amine and catalytic system employed. The alternative pathway involving iodine-magnesium exchange offers a robust and high-yielding route to 4-arylpyrazoles, circumventing the challenges associated with direct Suzuki coupling. A careful consideration of these factors will enable researchers to strategically select the optimal substrate and reaction conditions to efficiently achieve their synthetic targets.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 1-(Benzyloxy)-4-iodo-1H-pyrazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a foundational scaffold in the development of pharmaceuticals and agrochemicals, demonstrating a wide array of biological activities.[1][2][3] The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and biological properties of these molecules. Among the various synthetic intermediates, 1-(Benzyloxy)-4-iodo-1H-pyrazole has emerged as a versatile and highly valuable building block. The presence of the iodine atom at the C-4 position offers a reactive site for the introduction of molecular diversity through various cross-coupling reactions.[1][4] This guide provides a comprehensive review of the applications of this compound, presents comparative data with alternative synthetic strategies, and furnishes detailed experimental protocols for its utilization.
Core Application: A Gateway to 4-Substituted Pyrazoles
The primary application of this compound lies in its role as a precursor to a Grignard-like reagent, 1-(benzyloxy)pyrazol-4-ylmagnesium bromide. This transformation is typically achieved through an iodine-magnesium exchange reaction, which is a mild and efficient method for generating positionally stable heteroaryl magnesium halides.[5] This intermediate readily reacts with a variety of electrophiles, allowing for the regiospecific introduction of a wide range of substituents at the 4-position of the pyrazole ring without the need for protecting groups at the C-5 position.[5]
Alternatively, the intermediate can undergo transmetalation, for instance with zinc chloride, to participate in palladium-catalyzed cross-coupling reactions like the Negishi coupling. This extends its utility to the synthesis of 4-aryl- and 4-heteroaryl-substituted 1-benzyloxypyrazoles.[5] The carbon-iodine bond is highly reactive and readily undergoes oxidative addition to palladium(0) catalysts, making 4-iodopyrazoles excellent substrates for these transformations.[6]
The pyrazole scaffold is a common feature in many pharmaceuticals, and the ability to functionalize it at the 4-position allows for the synthesis of extensive libraries of potential drug candidates.[4][7] This compound is particularly useful in the development of drugs targeting neurological disorders, anti-cancer agents, and other therapeutic compounds.[8]
Synthesis of this compound
The preparation of 1-(Benzyloxy)-4-iodo-pyrazole is a two-step process starting from 1-hydroxypyrazole. The first step involves the benzylation of 1-hydroxypyrazole, followed by the iodination of the resulting 1-(benzyloxy)pyrazole.[5]
Caption: Synthesis of this compound.
Comparative Performance in the Synthesis of 4-Substituted Pyrazoles
The iodine-magnesium exchange of this compound provides a reliable route to various 4-substituted analogs. The following table summarizes the yields of 4-substituted 1-(benzyloxy)pyrazoles from the reaction of the corresponding Grignard-like reagent with different electrophiles.
| Entry | Electrophile | Product | Yield (%) |
| 1 | PhCHO | 1-(Benzyloxy)-4-(hydroxy(phenyl)methyl)pyrazole | 85 |
| 2 | (CH₃)₂NCHO (DMF) | 1-(Benzyloxy)-1H-pyrazole-4-carbaldehyde | 81 |
| 3 | (COCl)₂ | 1,2-Bis(1-(benzyloxy)-1H-pyrazol-4-yl)ethane-1,2-dione | 75 |
| 4 | ClCO₂Et | Ethyl 1-(benzyloxy)-1H-pyrazole-4-carboxylate | 78 |
| 5 | Ph₂PCl | 1-(Benzyloxy)-4-(diphenylphosphino)pyrazole | 72 (as phosphine oxide) |
| 6 | I₂ | 1-(Benzyloxy)-4-iodopyrazole | 95 |
Data sourced from literature reports.[5]
Alternative Methodologies: A Comparative Look at Pyrazole Iodination
The synthesis of this compound itself is a critical step. Various methods exist for the iodination of pyrazoles, each with its own advantages and disadvantages. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the pyrazole ring.[9] The C-4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[1]
Caption: General electrophilic iodination of pyrazole.
The table below compares common methods for the iodination of pyrazoles.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed.[9][10] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method using water as the solvent, generating water as the only by-product.[9][11] |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. Effective for various pyrazole derivatives.[9][12] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, in acidic media.[9] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxy)-4-iodo-pyrazole (2)
This protocol is adapted from a literature procedure.[5]
-
Benzylation of 1-hydroxypyrazole: 1-Hydroxypyrazole (1) is benzylated to yield crude 1-(benzyloxy)pyrazole.
-
Iodination: The crude 1-(benzyloxy)pyrazole is subjected to iodination using 3 equivalents of iodine monochloride (ICl).
-
The overall yield for this two-step process is reported to be 81%.[5]
Protocol 2: Iodine-Magnesium Exchange of 2 Followed by Reaction with an Electrophile (General Procedure)
This procedure is a general method for the synthesis of 4-substituted 1-(benzyloxy)pyrazoles.[5]
-
To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (2) (300 mg, 1.0 mmol) in dry THF (1 mL) at 0 °C, add 1.3 M i-PrMgBr in THF (0.92 mL, 1.2 mmol) over 2 minutes.
-
Continue stirring for 1 hour at 0 °C.
-
Add the electrophile (1.5 equiv).
-
After 1 hour at room temperature, quench the mixture with saturated aqueous NH₄Cl (5 mL).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(Benzyloxy)-4-iodo-1H-pyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Benzyloxy)-4-iodo-1H-pyrazole.
This halogenated pyrazole derivative, while valuable in synthetic chemistry, presents potential health hazards and requires specific handling procedures to mitigate risks. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its inherent hazards. This compound is classified as harmful and an irritant.
Key Hazards:
-
Harmful if swallowed: Can cause significant health issues upon ingestion.
-
Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.
-
Causes serious eye irritation: Can result in significant eye discomfort and potential damage.
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A chemical-resistant laboratory coat. |
| Respiratory Protection | A dust mask (type N95 or equivalent) or a respirator if working outside a fume hood or with large quantities. |
II. Segregation and Collection of Waste
Proper segregation of chemical waste is the most critical step in ensuring safe disposal. As an iodinated organic compound, this compound must be disposed of as halogenated organic waste .
Critical Segregation Steps:
-
Designated Waste Container: Use a clearly labeled, dedicated container for solid halogenated organic waste. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, strong acids, strong bases, oxidizing agents, or reactive metals. Incompatible mixtures can lead to dangerous chemical reactions.
-
Solid Waste Only: This procedure is for the solid form of the compound. If it is dissolved in a solvent, the entire solution must be treated as halogenated solvent waste.
III. Step-by-Step Disposal Protocol
Follow these steps for the safe packaging and labeling of this compound waste:
-
Container Preparation:
-
Select a clean, dry, and robust waste container with a secure, tight-fitting lid.
-
Ensure the container is compatible with the chemical.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated halogenated waste container.
-
Minimize the generation of dust during transfer by working in a fume hood or a well-ventilated area.
-
-
Container Sealing and Labeling:
-
Securely close the lid of the waste container to prevent any leakage or spillage.
-
Label the container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Harmful, Irritant)
-
The date of accumulation.
-
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible chemicals.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal service to arrange for the collection of the waste.
-
Follow all institutional procedures for waste pickup and documentation.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and safety protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
